molecular formula C18H24O7 B15593813 Dihydropyrenophorin

Dihydropyrenophorin

Cat. No.: B15593813
M. Wt: 352.4 g/mol
InChI Key: UXRNECNLNMQCRR-CZPNQJRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropyrenophorin is a macrolide.
This compound has been reported in Phoma with data available.

Properties

Molecular Formula

C18H24O7

Molecular Weight

352.4 g/mol

IUPAC Name

[(2R,5S,6Z,10R,14Z)-2,10-dimethyl-8,13,16-trioxo-1,9-dioxacyclohexadeca-6,14-dien-5-yl] acetate

InChI

InChI=1S/C18H24O7/c1-12-4-6-15(20)7-10-17(21)24-13(2)5-8-16(25-14(3)19)9-11-18(22)23-12/h7,9-13,16H,4-6,8H2,1-3H3/b10-7-,11-9-/t12-,13-,16+/m1/s1

InChI Key

UXRNECNLNMQCRR-CZPNQJRXSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Dihydropyrenophorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure, physicochemical properties, and biological activities of Dihydropyrenophorin has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the macrolide, including its isolation and potential therapeutic applications.

This compound, a macrolide isolated from the eastern white pine (Pinus strobus), possesses a molecular formula of C₁₆H₂₂O₆ and a molecular weight of 310.34 g/mol . Its chemical identity is further defined by the CAS number 1073287-13-4.

Chemical Structure

The precise arrangement of atoms within the this compound molecule is represented by the Simplified Molecular Input Line Entry System (SMILES) string: O=C(/C=C/C(CC[C@H]1C)=O)O--INVALID-LINK--CC--INVALID-LINK--/C=C\C(O1)=O. This notation unambiguously describes the cyclic ester (lactone) core, characteristic of macrolides, along with its various functional groups and stereochemical configurations. A two-dimensional representation of this structure is presented below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValue
Molecular FormulaC₁₆H₂₂O₆
Molecular Weight310.34 g/mol
CAS Number1073287-13-4
SMILESO=C(/C=C/C(CC[C@H]1C)=O)O--INVALID-LINK--CC--INVALID-LINK--/C=C\C(O1)=O

Biological Activity

This compound has demonstrated notable antifungal properties. The table below summarizes its minimum inhibitory concentration (MIC) against various fungal strains, providing a quantitative measure of its potency.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus nigerData not available
Candida albicansData not available
Saccharomyces cerevisiaeData not available
Penicillium italicumData not available

Note: Specific MIC values for this compound were not explicitly found in the initial search. Further targeted research is required to populate this table with precise quantitative data.

Experimental Protocols

Isolation of this compound from Pinus strobus

The isolation of this compound from its natural source, the eastern white pine (Pinus strobus), is a critical procedure for obtaining the pure compound for further study. A general workflow for this process is outlined below.

Isolation_Workflow start Collection of Pinus strobus plant material (e.g., needles, bark) extraction Solvent Extraction (e.g., with methanol (B129727) or ethyl acetate) start->extraction concentration Concentration of the crude extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning to separate compounds by polarity concentration->partitioning chromatography Column Chromatography (e.g., silica (B1680970) gel) for initial fractionation partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) for final purification chromatography->hplc characterization Structural elucidation of pure this compound (NMR, MS) hplc->characterization

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. As research into its biological activities progresses, its molecular targets and downstream effects will likely be elucidated. Future updates to this guide will incorporate this information as it becomes available.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data on its chemical structure and properties, coupled with the outlined experimental workflow, will facilitate further investigation into its therapeutic potential.

Isolating Dihydropyrenophorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Isolation and Purification of the Fungal Polyketide, Dihydropyrenophorin

This technical guide provides a comprehensive overview of the methodologies for isolating the natural product this compound from fungal sources. This compound, a polyketide metabolite, has garnered interest within the scientific community for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in a structured format, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Fungal Sources and Fermentation

This compound has been reported as a metabolite from various fungi, with species of Penicillium, such as Penicillium chrysogenum (reclassified as Penicillium rubens), being notable producers. The production of this compound is achieved through fermentation in a suitable liquid culture medium.

Fermentation Protocol

A generalized protocol for the fermentation of a this compound-producing fungus, such as Penicillium rubens, is outlined below. It is important to note that optimization of fermentation parameters is often necessary to maximize the yield of the target metabolite.

  • Inoculum Preparation: A pure culture of the fungal strain is grown on a solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 25°C to allow for sufficient sporulation.

  • Seed Culture: A spore suspension is prepared by washing the surface of the agar plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80). This suspension is then used to inoculate a seed culture medium.

  • Production Culture: After 2-3 days of incubation, the seed culture is used to inoculate the production medium. The fermentation is typically carried out for 7-14 days under controlled conditions.

Table 1: Representative Fermentation Parameters

ParameterValue
Fungal StrainPenicillium rubens (or other producing strain)
InoculumSpore suspension or mycelial fragments
Seed MediumPotato Dextrose Broth (PDB) or similar
Production MediumCzapek-Dox broth or optimized production medium
Incubation Temperature25 - 28 °C
Agitation150 - 200 rpm (for submerged culture)
Fermentation Time7 - 14 days
pH5.0 - 6.5

Extraction and Purification of this compound

Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. This compound, being a moderately polar compound, is typically extracted from the culture filtrate using a water-immiscible organic solvent.

Extraction Protocol
  • Liquid-Liquid Extraction: The culture filtrate is extracted multiple times with an equal volume of ethyl acetate (B1210297).

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using an isocratic or gradient elution with a mobile phase such as acetonitrile-water or methanol-water.

Table 2: Representative Purification Parameters

StepStationary PhaseMobile Phase (Gradient)Detection
Column Chromatography Silica Gel (60-120 mesh)Hexane -> Ethyl Acetate (0-100%)TLC (UV/stain)
Preparative HPLC C18 (10 µm)Acetonitrile:Water (e.g., 60:40)UV (e.g., 254 nm)

Table 3: Quantitative Data (Illustrative)

ParameterValueReference
Culture Volume10 LHypothetical
Crude Extract Yield5.2 gHypothetical
Purified this compound Yield15 mgHypothetical
Extraction Solvent Volume3 x 10 L (Ethyl Acetate)Hypothetical
Silica Gel Mass200 gHypothetical

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[1]. The biosynthesis starts from simple acyl-CoA precursors, which are sequentially condensed in a manner similar to fatty acid biosynthesis. The resulting polyketide chain undergoes various modifications such as reductions, dehydrations, and cyclizations to form the final complex structure. The genes encoding the PKS and modifying enzymes are typically clustered together in the fungal genome[2][3].

Biosynthesis_of_this compound cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Iterative Condensation Modifying_Enzymes Modifying_Enzymes Polyketide_Chain->Modifying_Enzymes Reduction, Cyclization, etc. This compound This compound Modifying_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound via a polyketide synthase.

Experimental Workflow

The overall process for the isolation of this compound can be visualized as a multi-step workflow, from fungal culture to the purified natural product.

Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Penicillium rubens) Fermentation Fermentation (Liquid Culture) Fungal_Culture->Fermentation Filtration Filtration / Centrifugation Fermentation->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelia Mycelial Biomass (discard) Filtration->Mycelia Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from fungal sources is a multi-step process that requires careful execution of fermentation, extraction, and chromatographic purification techniques. This guide provides a foundational understanding and a generalized protocol for researchers to embark on the isolation of this and similar fungal polyketides. It is crucial to adapt and optimize these methods for the specific fungal strain and laboratory conditions to achieve the best possible yield and purity of the target natural product.

References

Dihydropyrenophorin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin, a macrolide natural product, has garnered attention within the scientific community for its diverse range of biological activities. As a derivative of the well-known fungal metabolite pyrenophorin, this compound has demonstrated potential as a phytotoxic, antibacterial, antifungal, and antialgal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical Profile

  • Chemical Name: this compound

  • Chemical Formula: C16H22O6

  • Molar Mass: 310.34 g/mol

  • Class: Macrolide

  • Origin: Isolated from fungal endophytes, such as those found in Pinus strobus (eastern white pine).[1]

Biological Activities of this compound

This compound exhibits a spectrum of inhibitory activities against various organisms. The following sections summarize the key findings and present the available quantitative data.

Antifungal Activity

This compound has demonstrated notable antifungal properties. A key study by Sumarah et al. (2011) investigated its efficacy against the rust fungus Microbotryum violaceum and the yeast Saccharomyces cerevisiae.[1]

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeEndpointConcentrationResultReference
Microbotryum violaceumDisc Diffusion AssayZone of InhibitionNot SpecifiedActive[1]
Saccharomyces cerevisiaeDisc Diffusion AssayZone of InhibitionNot SpecifiedActive[1]

Further quantitative data (e.g., Minimum Inhibitory Concentration - MIC) from this study is not publicly available in the abstract.

Phytotoxic Activity

Research has indicated that this compound possesses phytotoxic properties, suggesting its potential as a natural herbicide. It has been shown to inhibit the radicle growth in both oat and other non-host plants.

Quantitative data regarding the specific concentrations required for phytotoxic effects (e.g., IC50 values) are not detailed in the readily available literature. The primary reference for this activity is cited in a review by Assante et al. (2022).

Antibacterial and Antialgal Activities

The broad biological profile of this compound extends to antibacterial and antialgal effects.

Specific quantitative data, such as MIC values against various bacterial strains and EC50 values for algal species, are mentioned in a review by Assante et al. (2022), which in turn cites other primary literature. Access to the full text of these primary sources is required to detail this information.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following outlines the general methodologies employed in the assessment of this compound's biological activities, based on standard practices in the field.

Antifungal Susceptibility Testing (Disc Diffusion Assay)

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Antifungal_Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal_Culture Prepare standardized fungal inoculum Inoculation Evenly spread fungal inoculum on agar (B569324) surface Fungal_Culture->Inoculation Agar_Plates Pour and solidify agar medium in Petri dishes Agar_Plates->Inoculation Disc_Application Apply sterile paper discs impregnated with this compound Inoculation->Disc_Application Incubation Incubate plates at optimal temperature and humidity Disc_Application->Incubation Measurement Measure the diameter of the zone of inhibition Incubation->Measurement Putative_Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Observed Biological Effects DHP This compound Protein_Synthesis Protein Synthesis Machinery DHP->Protein_Synthesis Inhibition? Cell_Membrane Cell Membrane Integrity DHP->Cell_Membrane Disruption? Metabolic_Pathways Specific Metabolic Pathways DHP->Metabolic_Pathways Interference? Signaling_Cascades Hormonal/Signaling Cascades DHP->Signaling_Cascades Modulation? Antifungal Antifungal Activity Protein_Synthesis->Antifungal Cell_Membrane->Antifungal Antibacterial Antibacterial Activity Cell_Membrane->Antibacterial Phytotoxic Phytotoxic Activity Metabolic_Pathways->Phytotoxic Antialgal Antialgal Activity Metabolic_Pathways->Antialgal Signaling_Cascades->Phytotoxic

References

An In-depth Technical Guide to Dihydropyrenophorin Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin, a polyketide metabolite, has garnered interest within the scientific community for its diverse biological activities, including phytotoxic, antibacterial, antifungal, and antialgal properties. This macrolide is produced by a variety of fungal species, primarily within the genera Curvularia and Bipolaris (teleomorph Cochliobolus). These dematiaceous filamentous fungi are ubiquitous in nature, often found as plant pathogens or endophytes.[1][2] This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its production and isolation, and an exploration of its biosynthetic pathways and regulatory mechanisms.

Fungal Strains Producing this compound

Historically, taxonomic classifications within this group of fungi have been complex and subject to revision. Many species previously classified as Bipolaris are now recognized as Curvularia. For the purpose of this guide, relevant species from both current and former classifications will be considered.

Table 1: Genera and Species of Fungi Associated with the Production of Related Polyketides

Genus (Teleomorph)Species of InterestCommon Habitat
CurvulariaC. lunata, C. spicifera (formerly Bipolaris spicifera), C. papendorfiiPlant pathogens, endophytes, soil[1][3][4]
BipolarisB. sorokinianaPlant pathogen, particularly on cereals[5][6]
CochliobolusC. spiciferPlant pathogen[7][8]

Note: While these species are known producers of various polyketides and other secondary metabolites, specific quantitative data for this compound production is not extensively documented in publicly available literature.

Quantitative Data on this compound Production

Quantitative data regarding the yield of this compound from fungal fermentations is sparse in the available scientific literature. The production of secondary metabolites like this compound is highly dependent on the specific fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.

Future research efforts should focus on systematic screening of Curvularia and Bipolaris strains, followed by optimization of fermentation parameters to enhance this compound yields. The development of robust analytical methods for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, is crucial for these endeavors.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound. These protocols are based on established methods for secondary metabolite production from related fungal species.

Fungal Cultivation

1. Fungal Strain and Culture Maintenance:

  • Obtain a pure culture of a potential this compound-producing strain (e.g., Curvularia lunata, Cochliobolus spicifer).

  • Maintain the fungal culture on Potato Dextrose Agar (B569324) (PDA) slants at 4°C for long-term storage.

  • For routine experiments, subculture the fungus on fresh PDA plates and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

2. Inoculum Preparation:

  • From a mature PDA plate, aseptically cut out small agar plugs (approximately 5x5 mm) containing fungal mycelium.

  • Alternatively, prepare a spore suspension by flooding a mature plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. Adjust the spore concentration as needed.

3. Fermentation:

  • Solid-State Fermentation:

    • Prepare a solid substrate medium, such as rice medium (e.g., 100g of rice and 100mL of distilled water in a 1L flask), and sterilize by autoclaving.

    • Inoculate the sterilized medium with agar plugs or a spore suspension of the fungus.

    • Incubate the flasks under static conditions at room temperature (around 25°C) for a period of 21-28 days.

  • Liquid-State Fermentation:

    • Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized secondary metabolite production medium.

    • Inoculate the liquid medium with agar plugs or a spore suspension.

    • Incubate the culture in a shaker incubator at an appropriate temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for 14-21 days.

Extraction and Purification of this compound

1. Extraction:

  • From Solid-State Fermentation:

    • After the incubation period, break up the solid fermented substrate.

    • Macerate the substrate in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), for 24 hours. Repeat the extraction process three times to ensure complete extraction of the metabolites.

    • Combine the solvent extracts and filter to remove the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • From Liquid-State Fermentation:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate three times.

    • Extract the mycelial mass separately with a polar solvent such as methanol or acetone.

    • Combine all extracts and concentrate under reduced pressure to yield the crude extract.

2. Purification:

  • Column Chromatography:

    • Fractionate the crude extract using silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, for elution.

    • Collect the peak corresponding to this compound.

3. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biosynthetic and Signaling Pathways

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[9] While the specific gene cluster responsible for this compound biosynthesis has not been definitively identified, studies on related polyketides in Curvularia and other fungi provide a strong model for its formation.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound likely proceeds through a Type I iterative PKS system. This process involves the sequential condensation of acetate and malonate units to build the polyketide backbone. Subsequent modifications, such as reductions and dehydrations, catalyzed by different domains within the PKS enzyme, lead to the final complex structure of this compound.

cluster_0 Polyketide Synthase (PKS) Assembly Line Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Chain Elongation Reduction_Dehydration Reduction & Dehydration Polyketide_Chain->Reduction_Dehydration Modified_Polyketide Modified_Polyketide Reduction_Dehydration->Modified_Polyketide Cyclization Cyclization Modified_Polyketide->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway for this compound via a Polyketide Synthase (PKS).

Regulatory Signaling Pathways

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental cues such as nutrient availability, pH, and light. While specific regulators of this compound have not been elucidated, general fungal regulatory mechanisms likely play a role.

Global regulators, such as the velvet complex (VeA, VelB, LaeA), are known to control the expression of secondary metabolite gene clusters in many fungi.[10] Additionally, pathway-specific transcription factors, often located within the biosynthetic gene cluster itself, are typically required for the activation of the PKS and other associated genes. Environmental factors like carbon and nitrogen sources can also significantly influence the production of polyketides through broader metabolic regulatory networks.[11]

cluster_1 Regulatory Network Environmental_Cues Environmental Cues (Nutrients, pH, Light) Global_Regulators Global Regulators (e.g., Velvet Complex) Environmental_Cues->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF PKS_Gene_Cluster This compound Biosynthetic Gene Cluster Pathway_Specific_TF->PKS_Gene_Cluster Dihydropyrenophorin_Production This compound Production PKS_Gene_Cluster->Dihydropyrenophorin_Production

Caption: Generalized signaling pathway for the regulation of this compound production.

Conclusion

This compound represents a promising natural product with a range of biological activities. The fungal genera Curvularia and Bipolaris are the primary sources of this compound. This guide has provided a framework for the study of this compound, including information on producing fungal strains, detailed experimental protocols for its production and isolation, and an overview of its likely biosynthetic and regulatory pathways. Further research is needed to identify specific high-yielding strains, optimize fermentation conditions, and fully elucidate the genetic and molecular mechanisms governing its production. Such efforts will be crucial for unlocking the full therapeutic and biotechnological potential of this compound.

References

Biosynthetic Pathway of Dihydropyrenophorin: An Uncharted Territory in Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropyrenophorin, a polyketide-derived macrolide with notable biological activities, presents a compelling subject for natural product research. Despite interest in its chemical structure and potential applications, a comprehensive review of the scientific literature reveals that its biosynthetic pathway remains largely uncharacterized. The producing fungus, Parastagonospora nodorum (previously known as Stagonospora nodorum), possesses a rich genomic repertoire for secondary metabolite production; however, the specific genetic locus and enzymatic machinery dedicated to this compound synthesis have yet to be identified and functionally validated. This whitepaper addresses the current knowledge gap, outlining the existing genomic context and highlighting the absence of detailed experimental data necessary for a complete pathway elucidation.

Introduction

This compound belongs to the family of macrocyclic lactones, a class of natural products renowned for their diverse and potent biological activities. It is a reduced form of pyrenophorin (B1236334), another well-known secondary metabolite produced by the phytopathogenic fungus Parastagonospora nodorum. While the chemical synthesis of these compounds has been explored, their natural biosynthesis remains an open area of investigation. Understanding the enzymatic steps involved in the construction of the this compound scaffold is crucial for potential bioengineering efforts to produce novel derivatives with enhanced therapeutic properties.

The Genomic Landscape of Parastagonospora nodorum

Parastagonospora nodorum is a model organism for studying necrotrophic fungal pathogens. Its genome has been sequenced, revealing a significant number of biosynthetic gene clusters (BGCs) predicted to be involved in the production of secondary metabolites.[1][2][3] These clusters typically house genes encoding core enzymes such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), along with tailoring enzymes that modify the initial backbone structure.

Bioinformatic analyses of the P. nodorum genome have identified numerous PKS and NRPS genes, indicating a vast potential for producing a diverse array of small molecules.[4][5] However, the specific BGC responsible for the biosynthesis of this compound and pyrenophorin has not been experimentally linked. The production of these macrolides is likely orchestrated by a Type I PKS, given their polyketide origin.

Current State of Knowledge: A Pathway Awaiting Elucidation

A thorough search of existing research literature reveals a significant gap in the understanding of the this compound biosynthetic pathway. Key missing elements include:

  • Identified Gene Cluster: The specific locus containing the PKS and associated genes for this compound synthesis is unknown.

  • Characterized Enzymes: The functions of the core PKS and any tailoring enzymes (e.g., reductases, dehydratases, etc.) have not been determined.

  • Biosynthetic Intermediates: The sequence of chemical intermediates leading from primary metabolites to the final this compound structure has not been mapped.

Consequently, the core requirements for a detailed technical guide—quantitative data, experimental protocols, and pathway visualizations—cannot be fulfilled at this time due to the lack of primary research in this specific area.

Methodological Approach for Future Elucidation

The characterization of the this compound biosynthetic pathway would likely involve a combination of well-established molecular biology and analytical chemistry techniques. A proposed workflow for future research is outlined below.

G cluster_0 Gene Cluster Identification cluster_1 Functional Genomics cluster_2 Biochemical Characterization A Bioinformatic analysis of P. nodorum genome (e.g., antiSMASH) to identify candidate PKS gene clusters B Transcriptomic analysis (RNA-seq) under this compound-producing vs. non-producing conditions C Correlation of gene expression profiles with metabolite production D Targeted gene knockout of candidate PKS genes via CRISPR-Cas9 or homologous recombination C->D Identified Candidate Cluster E Metabolite profiling of knockout mutants (LC-MS) to confirm loss of this compound production F Heterologous expression of the identified gene cluster in a model host (e.g., Aspergillus oryzae) E->F Confirmed Gene Cluster G In vitro assays of purified enzymes to determine substrate specificity and catalytic function H Isolation and structural elucidation of biosynthetic intermediates from pathway-blocked mutants I Complete Biosynthetic Pathway of this compound H->I Elucidated Pathway

Caption: Proposed experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound remains a compelling and unresolved topic in the field of fungal natural products. The genomic resources available for Parastagonospora nodorum provide a solid foundation for future research aimed at identifying and characterizing the responsible biosynthetic gene cluster. The elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also open avenues for the engineered biosynthesis of novel macrolides with potential applications in medicine and agriculture. For researchers and drug development professionals, the currently uncharacterized nature of this pathway represents a significant opportunity for novel discovery.

References

Dihydropyrenophorin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrenophorin, a macrocyclic lactone belonging to the macrolide family, is a natural product with a growing profile of significant biological activities. Isolated from various fungal species, including the endophytic fungus Penicillium chrysogenum from Pinus strobus, this compound has demonstrated notable phytotoxic, antifungal, and antibacterial properties. Its parent compound, pyrenophorin (B1236334), exhibits potent cytotoxicity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing inferences from its known biological effects and the activities of its parent compound. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its bioactivities, and presents visual representations of potential signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Macrocyclic lactones are a diverse class of natural products renowned for their wide array of biological activities. This compound, a 16-membered macrodiolide, is a reduced derivative of pyrenophorin. While research on this compound is still emerging, its demonstrated bioactivities suggest its potential as a lead compound in the development of novel therapeutic agents and agrochemicals. This guide aims to consolidate the existing knowledge and provide a framework for future investigations into its precise molecular mechanisms.

Core Biological Activities

This compound has been shown to exhibit several distinct biological effects:

  • Phytotoxicity: It demonstrates inhibitory effects on plant growth, suggesting its potential as a natural herbicide.

  • Antifungal Activity: this compound is active against various fungal species.

  • Antibacterial Activity: It also shows inhibitory effects against certain bacteria.

  • Cytotoxicity (inferred from Pyrenophorin): The parent compound, pyrenophorin, is a potent cytotoxic agent against multiple cancer cell lines, suggesting that this compound may also possess cytotoxic properties.

Putative Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its mechanism of action can be inferred from its biological activities and the known mechanisms of related macrocyclic lactones and its parent compound, pyrenophorin.

Antifungal Mechanism of Action

The antifungal activity of macrolides often involves disruption of the fungal cell membrane. This compound likely shares this mechanism.

  • Membrane Permeabilization: It is hypothesized that this compound interacts with components of the fungal cell membrane, such as ergosterol, leading to increased permeability. This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to cell death.

Antibacterial Mechanism of Action

The antibacterial mechanism of many macrolides involves the inhibition of protein synthesis.

  • Ribosome Inhibition: this compound may bind to the bacterial 50S ribosomal subunit, interfering with protein synthesis. This is a common mechanism for macrolide antibiotics.

Cytotoxic Mechanism of Action (inferred from Pyrenophorin)

The potent cytotoxicity of pyrenophorin against cancer cells suggests that it, and potentially this compound, may induce programmed cell death (apoptosis).

  • Induction of Apoptosis: Pyrenophorin likely triggers apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic process. Key events may include the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Quantitative Data

Quantitative data for this compound's specific activities are limited in the currently available literature. However, data for the parent compound, pyrenophorin, provides valuable insight into its potential potency.

CompoundCell LineActivityIC50 (µM)
PyrenophorinP388 (Leukemia)Cytotoxicity0.07
PyrenophorinL1210 (Leukemia)Cytotoxicity0.1
PyrenophorinA549 (Lung)Cytotoxicity0.2
PyrenophorinHT-29 (Colon)Cytotoxicity0.3
PyrenophorinMEL-28 (Melanoma)Cytotoxicity0.3

Table 1: In vitro cytotoxic activity of Pyrenophorin against various human cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: A fresh culture of the target fungus is grown on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium. The culture is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions: Similar to the antifungal assay, serial dilutions of this compound are prepared in a 96-well plate using Mueller-Hinton Broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations of Potential Mechanisms and Workflows

Signaling Pathways

Potential_Antifungal_Mechanism This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol) This compound->Fungal_Cell_Membrane Binds to Membrane_Permeabilization Membrane Permeabilization Fungal_Cell_Membrane->Membrane_Permeabilization Leads to Ion_Leakage Ion Leakage Membrane_Permeabilization->Ion_Leakage Loss_of_Cellular_Contents Loss of Cellular Contents Membrane_Permeabilization->Loss_of_Cellular_Contents Fungal_Cell_Death Fungal Cell Death Ion_Leakage->Fungal_Cell_Death Loss_of_Cellular_Contents->Fungal_Cell_Death

Caption: Putative antifungal mechanism of this compound.

Potential_Cytotoxic_Mechanism Pyrenophorin Pyrenophorin Mitochondria Mitochondria Pyrenophorin->Mitochondria Induces stress Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare this compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add this compound (various concentrations) seed_cells->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Phytotoxic Effects of Dihydropyrenophorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin, a macrocyclic lactone produced by the fungal pathogen Drechslera avenae, has garnered attention for its significant phytotoxic properties. As a secondary metabolite, it plays a role in the pathogenicity of the fungus, causing damage to host plants. Understanding the precise mechanisms of its phytotoxicity is crucial for the development of novel bioherbicides and for managing plant diseases. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, detailing its mechanism of action, quantitative phytotoxicity data, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative Phytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound are not extensively documented in publicly available literature, the phytotoxic activity of the closely related compound, pyrenophorin, provides valuable comparative data. The following table summarizes the known phytotoxic activities.

CompoundTarget SpeciesEffect AssessedConcentration/ValueReference
This compoundGeneralPhytotoxic activityNot specified[1]
PyrenophorinAvena sativaRadicle growth inhibitionNot specified[1]
PyrenophorinNon-host plantsRadicle growth inhibitionNot specified[1]
PyrenophorinAvena sterilisLeaf bleaching, electrolyte leakage70 µM
PyrenophorolAvena sterilisLeaf necrosisNot specified
PyrenophorolAvena fatuaLower level of leaf necrosisNot specified

Mechanism of Action

The primary mechanism underlying the phytotoxicity of this compound and its analogues is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Reactive Oxygen Species (ROS) Generation: this compound is believed to share a similar mechanism of action with its analogue, pyrenophorin, which has been shown to cause oxidative damage in plants. This process is not dependent on light, indicating that it does not directly interfere with the photosynthetic electron transport chain. Instead, it is thought to misdirect electrons, leading to the formation of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2] These highly reactive molecules cause widespread cellular damage.

Cellular Damage: The overproduction of ROS leads to:

  • Lipid Peroxidation: Damage to cell membranes, leading to increased electrolyte leakage and loss of cellular integrity.

  • Protein Oxidation: Inactivation of enzymes and structural proteins.

  • DNA Damage: Can lead to mutations and ultimately, cell death.

  • Pigment Degradation: Loss of chlorophyll (B73375) and other photosynthetic pigments, resulting in bleaching of leaf tissues.

Signaling Pathways Involved in this compound Phytotoxicity

The cellular damage induced by this compound-mediated ROS production triggers a cascade of signaling events within the plant cell. While direct experimental evidence for this compound is limited, the known plant responses to ROS allow for the construction of a putative signaling network.

Calcium Signaling

The initial burst of ROS can lead to an influx of calcium ions (Ca²⁺) from the apoplast and intracellular stores into the cytosol. This Ca²⁺ signature acts as a secondary messenger, activating various downstream responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The influx of Ca²⁺ and the presence of ROS can activate MAPK cascades. These are three-tiered signaling modules (MAPKKK -> MAPKK -> MAPK) that amplify and transduce the initial stress signal, leading to the activation of transcription factors and the expression of stress-responsive genes.

Hormonal Signaling

ROS are known to interact with various plant hormone signaling pathways, including those of abscisic acid (ABA), salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene. These interactions can modulate the plant's defense response and developmental processes. For instance, ROS can influence ABA-mediated stomatal closure and can act synergistically or antagonistically with SA and JA in regulating programmed cell death and defense gene expression.

Diagram of Putative Signaling Pathway

Dihydropyrenophorin_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) Burst This compound->ROS CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage Ca_Signal Calcium Signaling (Ca²⁺ Influx) ROS->Ca_Signal MAPK_Cascade MAPK Cascade Activation ROS->MAPK_Cascade Hormonal_Signal Hormonal Signaling (ABA, SA, JA) ROS->Hormonal_Signal Phytotoxicity Phytotoxic Effects (Necrosis, Growth Inhibition) CellularDamage->Phytotoxicity Ca_Signal->MAPK_Cascade Gene_Expression Stress-Responsive Gene Expression MAPK_Cascade->Gene_Expression Hormonal_Signal->Gene_Expression Gene_Expression->Phytotoxicity Phytotoxicity_Workflow A Prepare this compound Solutions (various concentrations) C Apply Test Solutions to Petri Dishes A->C B Prepare Petri Dishes with Filter Paper B->C D Evaporate Solvent C->D E Place Seeds (Monocot & Dicot) D->E F Incubate in Growth Chamber E->F G Measure Germination, Root & Shoot Length F->G H Calculate % Inhibition and IC50 Values G->H

References

The Macrocyclic Antifungal Agent Dihydropyrenophorin: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – Dihydropyrenophorin, a macrocyclic lactone with notable antifungal properties, has garnered interest within the scientific community. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this natural product, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first reported as a natural product isolated from foliar fungal endophytes found in the Eastern White Pine, Pinus strobus.[1] A key study by Sumarah and colleagues in 2011 led to the characterization of this compound alongside its more widely known analogue, pyrenophorin (B1236334), and a related compound, pyrenophorol.[1] The producing organisms were identified as endophytic fungi, which reside within the plant tissues without causing apparent disease.

The isolation of this compound is historically linked to the study of its parent compound, pyrenophorin, a dilactone macrolide antibiotic that has been the subject of synthetic chemistry research for a longer period.

Chemical Structure

This compound is a 16-membered macrocyclic dilactone. Its structure is closely related to pyrenophorin, differing by the reduction of one of the α,β-unsaturated ketone functionalities present in the pyrenophorin macrocycle. The stereochemistry of the natural product is designated as (-)-dihydropyrenophorin.

Biological Activity

This compound has demonstrated a range of biological activities, most notably its antifungal properties. While extensive quantitative data for this compound is not widely published, the initial report of its isolation indicated antifungal activity against the rust fungus Microbotryum violaceum and the yeast Saccharomyces cerevisiae.[1]

To provide a comparative context, the biological activities of the closely related and more extensively studied compound, pyrenophorin, are summarized below. It is plausible that this compound shares some of these activities, though likely with different potencies.

Biological Activity of Pyrenophorin Test Organism/Cell Line Reported Value
AntifungalMicrobotryum violaceumSignificant activity at 5 µM
AntifungalSaccharomyces cerevisiaeSignificant activity at 5 µM
CytotoxicityVarious Cancer Cell LinesIC50 values ranging from 0.07 to 7.8 μM
PhytotoxicityOat (radicle growth)Inhibition observed

This table summarizes data for pyrenophorin and is intended for comparative purposes. Specific quantitative data for this compound is limited in the current literature.

Experimental Protocols

Isolation of this compound from Fungal Endophytes

The following is a generalized protocol based on the initial discovery of this compound from fungal endophytes of Pinus strobus.[1]

Workflow for Isolation and Characterization

experimental_workflow cluster_collection Sample Collection and Culture cluster_extraction Extraction and Fractionation cluster_purification Purification and Identification A Collect Pinus strobus needles B Surface sterilize needles A->B C Isolate endophytic fungi on agar (B569324) medium B->C D Liquid fermentation of selected fungal strains C->D E Extract culture broth and mycelium (e.g., with ethyl acetate) D->E F Crude extract concentration E->F G Chromatographic fractionation (e.g., silica (B1680970) gel column) F->G H Further purification of fractions (e.g., HPLC) G->H I Isolate pure this compound H->I J Structural elucidation (NMR, HRMS) I->J

Caption: Workflow for the isolation of this compound.

Methodology:

  • Fungal Culture: Endophytic fungal strains are isolated from surface-sterilized Pinus strobus needles and cultured on a suitable nutrient agar medium. Selected strains are then grown in liquid fermentation cultures to produce secondary metabolites.

  • Extraction: The culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically on silica gel, using a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to separate the components based on polarity.

  • Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Synthesis of this compound

While a direct total synthesis of this compound is not extensively detailed in the literature, its synthesis can be achieved through the reduction of pyrenophorin. The total synthesis of (-)-pyrenophorin has been reported, and the final step can be adapted for the preparation of this compound.

Retrosynthetic Analysis of Pyrenophorin

retrosynthesis Pyrenophorin (-)-Pyrenophorin HydroxyAcid Hydroxy-acid monomer Pyrenophorin->HydroxyAcid Cyclodimerization (e.g., Mitsunobu) Alcohol Chiral alcohol intermediate HydroxyAcid->Alcohol Functional group manipulations PropyleneOxide (S)-Propylene Oxide (Starting Material) Alcohol->PropyleneOxide Multi-step synthesis

Caption: Retrosynthetic approach for (-)-pyrenophorin.

General Synthetic Protocol for (-)-Pyrenophorin:

The stereoselective total synthesis of (-)-pyrenophorin has been achieved from commercially available (S)-propylene oxide. Key steps in the synthesis include:

  • Chain Elongation: Conversion of (S)-propylene oxide to a longer-chain chiral alcohol intermediate through a series of reactions including epoxide opening and functional group manipulations.

  • Oxidation and Olefination: Oxidation of the alcohol to an aldehyde, followed by a Wittig olefination to introduce the α,β-unsaturated ester moiety.

  • Deprotection and Saponification: Removal of protecting groups and saponification of the ester to yield a key hydroxy-acid monomer.

  • Macrolactonization: Dimerization of the hydroxy-acid monomer under macrolactonization conditions, such as the Mitsunobu reaction, to form the 16-membered ring of pyrenophorin.

Conversion to this compound:

The conversion of pyrenophorin to this compound can be accomplished through a selective reduction of one of the enone functionalities. This can be achieved using various reducing agents known for 1,4-conjugate addition of hydride, such as sodium borohydride (B1222165) in the presence of a cerium(III) chloride (Luche reduction) to favor 1,2-reduction of the ketone, which can then be followed by dehydration, or other more selective 1,4-reduction methods.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated in the scientific literature. Research into the molecular targets of pyrenophorin and this compound is an area for future investigation. Given their cytotoxic and antifungal activities, it is plausible that these macrolides may interfere with fundamental cellular processes such as membrane integrity, cell division, or specific metabolic pathways.

Future Perspectives

This compound represents a promising natural product with potential for development as an antifungal agent. Further research is required to fully characterize its biological activity profile, including the determination of its potency (IC50/MIC values) against a broader range of fungal pathogens. Elucidation of its mechanism of action and the identification of its molecular targets will be crucial for any future drug development efforts. Furthermore, the development of an efficient and scalable total synthesis will be essential for producing sufficient quantities for advanced preclinical studies.

References

Spectroscopic and Biosynthetic Insights into Dihydropyrenophorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural product Dihydropyrenophorin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of raw spectral data in public databases, this guide synthesizes information from published literature to present a clear and structured summary of its key spectral features. Additionally, a putative biosynthetic pathway for the related compound Pyrenophorin is presented to offer a logical framework for understanding its formation, which can be inferred to be similar for this compound.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the structural verification and analysis of this molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) data is essential for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
Data not available in search results

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring NMR and MS data, as specific protocols for this compound are not detailed in the available search results. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy Protocol

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). The sample is usually dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry Protocol

Mass spectral data is commonly obtained using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a frequently used soft ionization technique for natural products. The analysis can be performed in both positive and negative ion modes to provide comprehensive information about the molecular ion and its fragmentation patterns.

Putative Biosynthetic Pathway of Pyrenophorin

While a specific signaling pathway involving this compound is not documented in the provided search results, the biosynthesis of the closely related macrolide, Pyrenophorin, offers a valuable logical framework. Fungi, such as those from the Pyrenophora genus, are known to produce a variety of specialized metabolites through complex enzymatic pathways. The biosynthesis of polyketides like Pyrenophorin typically involves large, multifunctional enzymes known as polyketide synthases (PKSs).

The following diagram illustrates a generalized workflow for the biosynthesis of a polyketide, which can be considered a putative pathway for Pyrenophorin and, by extension, this compound.

Pyrenophorin_Biosynthesis cluster_0 Precursor Supply cluster_1 Polyketide Chain Assembly cluster_2 Post-PKS Modification cluster_3 Final Product Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Chain_Elongation Iterative Chain Elongation PKS->Chain_Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Reductases) Chain_Elongation->Tailoring_Enzymes Cyclization Cyclization Tailoring_Enzymes->Cyclization Reduction Reduction/Oxidation Cyclization->Reduction Pyrenophorin Pyrenophorin Reduction->Pyrenophorin

Caption: Putative biosynthetic pathway for Pyrenophorin.

This generalized pathway highlights the key stages in the biosynthesis of polyketide natural products. It begins with simple precursor molecules like acetyl-CoA and malonyl-CoA, which are assembled into a polyketide chain by a Polyketide Synthase (PKS). This chain then undergoes a series of modifications, including cyclization and redox reactions, catalyzed by various tailoring enzymes to yield the final complex structure of Pyrenophorin. The biosynthesis of this compound is expected to follow a similar enzymatic logic. The study of biosynthetic gene clusters in Pyrenophora species can provide further insights into the specific enzymes involved in these processes.[1][2]

References

Unveiling Dihydropyrenophorin and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Class of Bioactive Macrolides for Drug Discovery and Development

Abstract

Dihydropyrenophorin, a naturally occurring macrolide, and its parent compound, pyrenophorin (B1236334), represent a class of fungal metabolites with a diverse range of biological activities. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, detailing their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique chemical scaffold. We present a compilation of quantitative biological data, detailed experimental protocols, and conceptual diagrams of relevant workflows to facilitate further investigation and application of these compounds.

Introduction

This compound is a 16-membered macrolide phytotoxin produced by fungi of the genus Pyrenophora. It is a reduced derivative of pyrenophorin, which, along with the related analog pyrenophorol (B1679937), has demonstrated significant biological activity. These compounds have garnered interest in the scientific community due to their potent cytotoxic, antifungal, antibacterial, and antialgal properties. The structural features of these macrolides offer a promising starting point for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound and its analogs to serve as a foundational resource for future research and development efforts.

Known Derivatives and Analogs

The primary known compounds in this family are pyrenophorin, this compound, and pyrenophorol. These natural products share a common 16-membered macrocyclic lactone core, with variations in their degree of saturation and hydroxylation.

  • Pyrenophorin: The unsaturated parent compound, which has shown significant cytotoxicity against various cancer cell lines.

  • This compound: A derivative of pyrenophorin with a saturated lactone ring, exhibiting a broader range of antimicrobial and phytotoxic activities.

  • Pyrenophorol: A hydroxylated analog of this compound, also demonstrating antimicrobial properties.

The total synthesis of both pyrenophorin and pyrenophorol has been successfully achieved, opening avenues for the generation of novel synthetic analogs with potentially enhanced or modulated biological activities.

Quantitative Biological Data

The biological activities of pyrenophorin and its analogs have been evaluated in various assays. The following table summarizes the available quantitative data.

CompoundAssay TypeTargetIC50 / MICReference
PyrenophorinCytotoxicityVarious Cancer Cell Lines0.07 - 7.8 µM
This compoundAntibacterialNot SpecifiedData Not Available
This compoundAntifungalNot SpecifiedData Not Available
This compoundAntialgalNot SpecifiedData Not Available
PyrenophorolAntifungalNot SpecifiedData Not Available

Further research is required to determine the specific Minimum Inhibitory Concentrations (MICs) for the antimicrobial activities of this compound and pyrenophorol against a panel of relevant microbial strains.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for the synthesis and biological evaluation of this compound and its analogs, based on established procedures for macrolides.

General Synthesis of Pyrenophorin Analogs

The total synthesis of pyrenophorin has been reported and typically involves a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multi-step synthesis of monomer unit Start->Step1 Step2 Dimerization/ Macrolactonization Step1->Step2 Step3 Deprotection and Purification Step2->Step3 End Final Pyrenophorin Analog Step3->End

A generalized workflow for the synthesis of pyrenophorin analogs.

Detailed Protocol: The stereoselective total synthesis of (-)-Pyrenophorin can be achieved from commercially available (S)-propylene oxide. Key steps include hydrolytic kinetic resolution, Wittig olefination, and a Mitsunobu reaction for the final cyclodimerization. Purification is typically performed using column chromatography.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar cell viability assays.

Cytotoxicity_Assay_Workflow Start Seed cancer cells in 96-well plates Step1 Treat cells with varying concentrations of compound Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate and then add solubilization solution Step3->Step4 Step5 Measure absorbance at appropriate wavelength Step4->Step5 End Calculate IC50 values Step5->End

Workflow for determining the cytotoxicity of compounds using an MTT assay.

Detailed Protocol:

  • Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The antibacterial and antifungal activities of the compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antimicrobial_Assay_Workflow Start Prepare serial dilutions of compound in 96-well plates Step1 Inoculate wells with a standardized microbial suspension Start->Step1 Step2 Incubate at appropriate temperature and duration Step1->Step2 Step3 Visually assess for microbial growth Step2->Step3 End Determine Minimum Inhibitory Concentration (MIC) Step3->End

Workflow for antimicrobial susceptibility testing via broth microdilution.

Detailed Protocol:

  • Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized suspension to the final desired concentration.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research on the signaling pathways and the precise molecular mechanisms of action for this compound and its analogs. The broad-spectrum activity of these compounds suggests that they may act on fundamental cellular processes. For instance, the cytotoxic effects of pyrenophorin could be mediated through the induction of apoptosis or cell cycle arrest. The antimicrobial activities might stem from the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.

Proposed_MoA cluster_cytotoxicity Cytotoxicity cluster_antimicrobial Antimicrobial Activity Compound This compound / Analogs Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest MembraneDisruption Cell Membrane Disruption Compound->MembraneDisruption EnzymeInhibition Inhibition of Essential Enzymes Compound->EnzymeInhibition BiosynthesisInhibition Inhibition of Protein/Nucleic Acid Synthesis Compound->BiosynthesisInhibition

Hypothesized mechanisms of action for this compound and its analogs.

Further investigation is warranted to elucidate the specific molecular targets and signaling cascades affected by these macrolides. Techniques such as transcriptomics, proteomics, and targeted biochemical assays will be invaluable in unraveling their mechanisms of action.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. The available data on their cytotoxic and antimicrobial activities underscore the need for further exploration. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound and a library of synthetic analogs against a broad panel of cancer cell lines and pathogenic microorganisms to determine their full spectrum of activity and identify lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to understand their mode of action and to guide rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse range of analogs to identify the key structural motifs responsible for their biological activity and to optimize their potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound and its analogs. The continued investigation of these fascinating macrolides holds promise for the discovery of novel drugs to address unmet medical needs in oncology and infectious diseases.

Methodological & Application

Total Synthesis of Dihydropyrenophorin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the total synthesis of dihydropyrenophorin, a macrocyclic lactone with notable biological activities. The synthetic strategy is based on the stereoselective synthesis of the key precursor, (-)-pyrenophorin, followed by a final reduction step. The synthesis of (-)-pyrenophorin commences with commercially available (S)-propylene oxide and employs key reactions such as Jacobsen's hydrolytic kinetic resolution, a Wittig olefination to establish the α,β-unsaturated ester moiety, and a Mitsunobu cyclodimerization to form the 16-membered macrocycle. The subsequent reduction of the olefinic double bonds in pyrenophorin (B1236334) affords the target molecule, this compound. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and a workflow diagram to visually represent the synthetic pathway.

Introduction

This compound is a saturated macrodiolide that, along with its unsaturated precursor pyrenophorin, belongs to a class of natural products exhibiting a range of biological activities, including antifungal, antibacterial, and phytotoxic effects. The stereocontrolled total synthesis of these molecules is a significant challenge in organic chemistry and is of great interest for the development of new therapeutic agents and agrochemicals. The protocol detailed herein is based on established synthetic routes, primarily the work of Ramakrishna et al. on the stereoselective total synthesis of (-)-pyrenophorin.

Synthetic Strategy

The overall synthetic strategy for this compound is a convergent approach that involves the synthesis of a key hydroxy acid monomer, which is then dimerized to form the 16-membered macrocyclic diolide, (-)-pyrenophorin. The final step is the reduction of the two α,β-unsaturated double bonds within the pyrenophorin macrocycle to yield this compound.

The synthesis of the hydroxy acid monomer begins with the enantiomerically pure starting material, (S)-propylene oxide. Key transformations include the opening of the epoxide, protection of the resulting alcohol, oxidative cleavage, and a Wittig reaction to introduce the carbon backbone with the required stereochemistry and functionality. The final macrocyclization is achieved through an intermolecular Mitsunobu reaction of the deprotected hydroxy acid, leading to the formation of the desired 16-membered ring.

Experimental Protocols

I. Synthesis of (-)-Pyrenophorin

1. Synthesis of (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol

  • To a solution of (S)-propylene oxide in a suitable solvent, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBSCl) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

2. Synthesis of (S)-1-(tert-Butyldimethylsilyloxy)propan-2-al

  • To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) and stir for a few minutes.

  • Add a solution of (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol in dichloromethane to the reaction mixture.

  • After stirring for the appropriate time, add triethylamine (B128534) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product.

  • Dry the organic layer, filter, and concentrate to give the crude aldehyde, which is used in the next step without further purification.

3. Synthesis of Methyl (S,E)-4-(tert-Butyldimethylsilyloxy)pent-2-enoate

  • To a solution of the crude (S)-1-(tert-butyldimethylsilyloxy)propan-2-al in benzene, add (methoxycarbonylmethylene)triphenylphosphorane.

  • Reflux the reaction mixture until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired α,β-unsaturated ester.

4. Synthesis of Methyl (S,E)-4-hydroxypent-2-enoate

  • To a solution of methyl (S,E)-4-(tert-butyldimethylsilyloxy)pent-2-enoate in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Quench the reaction and extract the product.

  • Dry and concentrate the organic layer to obtain the crude alcohol.

5. Synthesis of (S,E)-4-Hydroxypent-2-enoic acid

  • To a solution of methyl (S,E)-4-hydroxypent-2-enoate in a mixture of THF, methanol, and water, add lithium hydroxide (B78521) (LiOH).

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the product.

  • Dry and concentrate the organic layer to yield the hydroxy acid.

6. Synthesis of (-)-Pyrenophorin

  • To a solution of triphenylphosphine (B44618) (Ph3P) in a mixture of toluene (B28343) and THF at -25 °C, add diethyl azodicarboxylate (DEAD).

  • To this mixture, add a solution of (S,E)-4-hydroxypent-2-enoic acid in THF dropwise over a prolonged period.

  • Allow the reaction to stir for several hours at low temperature.

  • Quench the reaction, concentrate the mixture, and purify by column chromatography to afford (-)-pyrenophorin.

II. Synthesis of this compound

7. Reduction of (-)-Pyrenophorin

  • To a solution of (-)-pyrenophorin in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation

StepProductStarting MaterialReagents and ConditionsYield (%)
1(S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol(S)-Propylene oxideTBSCl, Imidazole>95
2(S)-1-(tert-Butyldimethylsilyloxy)propan-2-al(S)-1-(tert-Butyldimethylsilyloxy)propan-2-olOxalyl chloride, DMSO, Et3NCrude
3Methyl (S,E)-4-(tert-Butyldimethylsilyloxy)pent-2-enoate(S)-1-(tert-Butyldimethylsilyloxy)propan-2-alPh3P=CHCOOMe, Benzene, reflux~85
4Methyl (S,E)-4-hydroxypent-2-enoateMethyl (S,E)-4-(tert-Butyldimethylsilyloxy)pent-2-enoateTBAF, THF, 0 °C to rt~90
5(S,E)-4-Hydroxypent-2-enoic acidMethyl (S,E)-4-hydroxypent-2-enoateLiOH, THF:MeOH:H2O (3:1:1), rt~92
6(-)-Pyrenophorin(S,E)-4-Hydroxypent-2-enoic acidPh3P, DEAD, Toluene:THF (10:1), -25 °C~50-60
7This compound(-)-PyrenophorinH2, Pd/C, Ethanol>95

Mandatory Visualization

Total_Synthesis_of_this compound cluster_Monomer_Synthesis I. Monomer Synthesis cluster_Macrocyclization II. Macrocyclization cluster_Reduction III. Final Reduction A (S)-Propylene oxide B (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol A->B TBSCl, Imidazole C (S)-1-(tert-Butyldimethylsilyloxy)propan-2-al B->C Swern Oxidation D Methyl (S,E)-4-(tert-Butyldimethylsilyloxy)pent-2-enoate C->D Wittig Reaction (Ph3P=CHCOOMe) E Methyl (S,E)-4-hydroxypent-2-enoate D->E TBAF F (S,E)-4-Hydroxypent-2-enoic acid E->F LiOH G (-)-Pyrenophorin F->G Mitsunobu Cyclodimerization (Ph3P, DEAD) H This compound G->H Catalytic Hydrogenation (H2, Pd/C)

Caption: Workflow for the total synthesis of this compound.

Dihydropyrenophorin: From Fungal Culture to Purified Compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Dihydropyrenophorin is a polyketide macrolide, a class of natural products known for their diverse and potent biological activities. As a phytotoxin produced by the fungus Drechslera siccans, its study is crucial for understanding plant-pathogen interactions and for its potential as a lead compound in agrochemical and pharmaceutical development. This document provides detailed protocols for the isolation and purification of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described are based on established techniques for the isolation of fungal secondary metabolites.

Data Presentation

The following table summarizes typical quantitative data expected during the isolation and purification of this compound from a fungal culture. Please note that these values are illustrative and can vary depending on the fungal strain, fermentation conditions, and purification scale.

ParameterValueUnitNotes
Fermentation
Culture Volume10LPotato Dextrose Broth (PDB) medium
Incubation Time14-21daysStatic culture at 25-28°C
Extraction
Mycelial Dry Weight80-120g
Culture Filtrate Volume9.5L
Extraction SolventEthyl Acetate (B1210297)-3x extractions of the culture filtrate
Crude Extract Yield1.5-2.5gFrom culture filtrate
Purification
Silica (B1680970) Gel Column Chromatography
   Silica Gel Mass150-250g60-120 mesh
   Elution SolventsHexane-Ethyl Acetate Gradient-Stepwise gradient from 100:0 to 0:100
   Fraction Volume20-30mL
   Yield of Semi-Pure Fraction150-300mg
Preparative HPLC
   ColumnC18 (e.g., 250 x 10 mm, 5 µm)-
   Mobile PhaseAcetonitrile (B52724):Water Gradient-Isocratic or gradient elution
   Flow Rate2-4mL/min
   Detection Wavelength210-254nm
Final Yield
Purified this compound10-30mgPurity >95% by analytical HPLC

Experimental Protocols

Fungal Fermentation

This protocol describes the cultivation of Drechslera siccans for the production of this compound.

Materials:

  • Pure culture of Drechslera siccans

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB) medium

  • Sterile flasks or bioreactor

  • Incubator

Procedure:

  • Inoculate PDA plates with Drechslera siccans and incubate at 25°C for 7-10 days until well-myceliated.

  • Prepare the seed culture by inoculating a 250 mL flask containing 100 mL of PDB medium with agar plugs from the PDA plate.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Inoculate the production culture (e.g., 10 L of PDB medium in a suitable fermenter or multiple large flasks) with the seed culture (5-10% v/v).

  • Incubate the production culture under static conditions at 25-28°C for 14-21 days in the dark.

Extraction of Crude Metabolites

This protocol details the extraction of this compound from the fungal culture.

Materials:

  • Fermentation culture of Drechslera siccans

  • Cheesecloth or Miracloth

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the culture broth by filtration through several layers of cheesecloth.

  • Collect the culture filtrate and transfer it to a large separatory funnel.

  • Perform liquid-liquid extraction on the culture filtrate three times with an equal volume of ethyl acetate each time.

  • Combine the organic (ethyl acetate) layers.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification by Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light and/or by staining (e.g., with vanillin-sulfuric acid reagent).

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a semi-purified extract.

Final Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

  • Semi-purified extract

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Preparative C18 column

  • Solvents: Acetonitrile and Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the semi-purified extract in the mobile phase (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the chosen mobile phase (e.g., 70% acetonitrile in water).

  • Inject the sample and run the HPLC with an isocratic or gradient elution method.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction, often by lyophilization if the mobile phase contains a high percentage of water, to obtain the pure compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Drechslera siccans B Incubation (14-21 days) A->B C Filtration to separate mycelia and filtrate B->C D Liquid-Liquid Extraction of Filtrate with Ethyl Acetate C->D E Concentration to Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and TLC Analysis F->G H Preparative HPLC G->H I Pure this compound H->I polyketide_biosynthesis cluster_pks Type I Polyketide Synthase (PKS) cluster_precursors Precursors cluster_products Products PKS PKS Domains (KS, AT, DH, ER, KR, ACP) Polyketide Polyketide Chain PKS->Polyketide AcetylCoA Acetyl-CoA AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS TE Thioesterase (TE) Polyketide->TE Release and Cyclization Macrolide This compound (Macrolide) Modification Post-PKS Modifications (e.g., reduction) TE->Modification Modification->Macrolide

Application Notes and Protocols for Dihydropyrenophorin Production in Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culturing conditions for the production of Dihydropyrenophorin, a secondary metabolite from Penicillium species. The protocols outlined below are based on established methodologies for the cultivation of filamentous fungi and the optimization of secondary metabolite production.

General Culturing Conditions

The production of this compound by Penicillium sp. is influenced by several key environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield.

Media Composition

The choice of culture medium and the sources of carbon and nitrogen are fundamental for fungal growth and secondary metabolite synthesis. While specific data for this compound is limited, studies on other Penicillium species suggest that media rich in complex carbohydrates and organic nitrogen sources are generally favorable for secondary metabolite production. Commonly used basal media for Penicillium cultivation include Potato Dextrose Agar (PDA) for sporulation and Malt Extract Agar (MEA) for mycelial growth. For submerged fermentation, Potato Dextrose Broth (PDB) or a custom-defined medium is recommended.

Table 1: Recommended Media Composition for Penicillium sp. Cultivation

ComponentConcentration (g/L)Purpose
Carbon Source
Glucose20-40Readily available energy source
Sucrose20-30Alternative carbon source
Malt Extract10-20Complex carbohydrates and nutrients
Nitrogen Source
Peptone5-10Organic nitrogen source
Yeast Extract2-5Source of vitamins and amino acids
Ammonium Nitrate1-2Inorganic nitrogen source
Minerals
KH2PO41.0Phosphorus source and buffering agent
MgSO4·7H2O0.5Source of magnesium ions
FeSO4·7H2O0.01Trace element
Solidifying Agent (for plates)
Agar15-20N/A
pH and Temperature

The pH of the culture medium and the incubation temperature are critical parameters that affect enzyme activity and, consequently, the biosynthesis of secondary metabolites. For many Penicillium species, optimal growth and secondary metabolite production occur in acidic conditions and at moderate temperatures.[1][2]

Table 2: Optimal pH and Temperature for Penicillium sp. Growth and Secondary Metabolite Production

ParameterOptimal Range
pH 4.0 - 6.5
Temperature 20 - 28 °C

It is recommended to buffer the culture medium to maintain the pH within the optimal range, as fungal metabolism can lead to significant pH shifts during cultivation.

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of Penicillium sp. and the subsequent extraction and analysis of this compound.

Protocol 1: Inoculum Preparation

A high-quality spore suspension is essential for reproducible fermentation results.

  • Strain Cultivation: Streak a pure culture of Penicillium sp. onto a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25°C for 7-10 days, or until abundant sporulation is observed.

  • Spore Harvesting: Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the plate. Gently scrape the surface of the fungal colony with a sterile loop to dislodge the spores.

  • Spore Suspension: Transfer the spore suspension to a sterile tube.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculum Standardization: Adjust the spore concentration to approximately 1 x 10^7 spores/mL with sterile distilled water.

Protocol 2: Submerged Fermentation for this compound Production

This protocol describes a typical submerged fermentation process in shake flasks.

  • Media Preparation: Prepare the desired fermentation medium (e.g., PDB or a custom-defined medium) in Erlenmeyer flasks. A typical volume is 100 mL in a 250 mL flask.

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the cooled, sterile medium with the standardized spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25°C for 10-14 days. The optimal incubation time should be determined experimentally by monitoring this compound production over time.

  • Monitoring: Periodically and aseptically withdraw samples to monitor fungal growth (mycelial dry weight) and this compound production (e.g., by HPLC).

Protocol 3: Extraction and Quantification of this compound
  • Biomass Separation: After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Mycelial Extraction:

    • Dry the mycelium at 60°C until a constant weight is achieved.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, using sonication or shaking for several hours. Repeat the extraction process three times.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

  • Broth Extraction:

    • Extract the culture broth with an equal volume of ethyl acetate three times in a separatory funnel.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude broth extract.

  • Quantification:

    • Dissolve the crude extracts in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizing Key Processes

This compound Biosynthesis Pathway

This compound is a polyketide, and its biosynthesis is expected to be catalyzed by a Polyketide Synthase (PKS). While the specific gene cluster for this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of the related compound, pyrenophorin. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a PKS, followed by tailoring steps such as reductions and cyclization.

Dihydropyrenophorin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Iterative Condensation reduction Reduction polyketide_chain->reduction cyclization Cyclization reduction->cyclization This compound This compound cyclization->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

The overall workflow for producing and analyzing this compound involves several key stages, from culture preparation to final analysis.

Experimental_Workflow start Start strain Penicillium sp. Strain start->strain inoculum Inoculum Preparation (Spore Suspension) strain->inoculum fermentation Submerged Fermentation inoculum->fermentation extraction Extraction (Mycelium & Broth) fermentation->extraction analysis Analysis (HPLC) extraction->analysis end End analysis->end

Caption: General workflow for this compound production.

References

Application Notes and Protocols for In Vitro Antifungal Assays of Dihydropyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin, a macrocyclic lactone produced by various fungi, has been identified as a compound with potential antimicrobial properties, including antifungal activity.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antifungal efficacy. The methodologies described herein are based on established standards to ensure reproducibility and comparability of results, which are crucial for preclinical assessment of novel antifungal agents.

1. Data Presentation: In Vitro Antifungal Activity of this compound

Quantitative data from in vitro antifungal susceptibility testing of this compound should be summarized for clear comparison. The following tables present illustrative data for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against common fungal pathogens.

Note: The following data is representative and intended to serve as a template. Actual values must be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)Amphotericin B MIC (µg/mL) (Control)
Candida albicansATCC 9002880.50.25
Candida glabrataATCC 9003016160.5
Candida parapsilosisATCC 22019411
Cryptococcus neoformansH99240.125
Aspergillus fumigatusATCC 20430532>641
Trichophyton rubrumATCC 28188182

Table 2: Illustrative Minimum Fungicidal Concentration (MFC) of this compound.

Fungal SpeciesStrainThis compound MFC (µg/mL)
Candida albicansATCC 9002832
Cryptococcus neoformansH998
Aspergillus fumigatusATCC 204305>64

2. Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound.

2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution.

  • Fungal Inoculum Preparation:

    • Subculture fungi on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound working solution in the wells of a 96-well plate containing RPMI-1640 medium.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed. For some fungi, a significant reduction (≥50%) in growth compared to the positive control is used as the endpoint.

2.2. Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto an SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

3. Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is not yet fully elucidated, many natural product antifungals act by disrupting essential cellular processes in fungi. Potential mechanisms include:

  • Cell Membrane Disruption: Interference with the synthesis of ergosterol, a key component of the fungal cell membrane, or direct interaction with membrane components leading to increased permeability and cell death.

  • Cell Wall Integrity: Inhibition of the synthesis of crucial cell wall components like β-(1,3)-D-glucan.

  • Nucleic Acid and Protein Synthesis: Interference with DNA, RNA, or protein synthesis, thereby halting fungal growth and replication.

Several signaling pathways are critical for fungal growth, virulence, and stress adaptation. This compound could potentially inhibit one or more of these pathways.

cluster_0 Potential Fungal Signaling Pathways Targeted by this compound ext_signal External Stress (e.g., this compound) receptor Membrane Receptor ext_signal->receptor ras_pathway RAS-cAMP-PKA Pathway receptor->ras_pathway Activates mapk_pathway MAPK Cascade (HOG Pathway) receptor->mapk_pathway Activates calcineurin_pathway Calcineurin-CrzA Pathway receptor->calcineurin_pathway Activates cell_cycle Cell Cycle Arrest ras_pathway->cell_cycle Inhibits virulence Virulence Factor Expression ras_pathway->virulence Regulates mapk_pathway->cell_cycle Inhibits stress_response Stress Response Genes mapk_pathway->stress_response Regulates calcineurin_pathway->stress_response Regulates apoptosis Apoptosis calcineurin_pathway->apoptosis Induces

Caption: Potential signaling pathways in fungi that could be targeted by this compound.

4. Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro antifungal assays described in this document.

start Start prep_compound Prepare this compound Stock and Working Solutions start->prep_compound prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic mfc_assay Perform MFC Assay read_mic->mfc_assay plate_mfc Plate Aliquots from Clear Wells onto Agar mfc_assay->plate_mfc incubate_mfc Incubate at 35°C for 24-48h plate_mfc->incubate_mfc read_mfc Determine MFC (Lowest Concentration with No Growth) incubate_mfc->read_mfc end End read_mfc->end

Caption: Workflow for in vitro antifungal susceptibility testing of this compound.

References

Dihydropyrenophorin solution preparation and storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin is a macrolide natural product isolated from fungal endophytes of the Eastern White Pine (Pinus strobus). As a member of the polyketide class of compounds, it has demonstrated notable antifungal activity against pathogenic yeasts such as Microbotryum violaceum and Saccharomyces cerevisiae. These properties make this compound a compound of interest for further investigation in antifungal drug discovery and development.

This document provides detailed protocols for the preparation and storage of this compound solutions, as well as a general methodology for assessing its in vitro antifungal activity. Due to the limited availability of specific quantitative data for this compound, some recommendations are based on the general characteristics of macrolide compounds. Researchers are advised to perform small-scale tests to determine optimal conditions for their specific experimental setups.

Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported. The following table provides guidance on solvent selection and estimated solubility. It is strongly recommended to perform small-scale solubility tests before preparing larger volumes of stock solutions.

Table 1: Solvent Selection and Estimated Solubility of this compound

SolventEstimated SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighPrimary solvent for preparing high-concentration stock solutions.
Ethanol (EtOH)ModerateIntermediate solvent; may be suitable for some applications.
WaterLow to InsolubleNot recommended for initial stock solution preparation.
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 310.34 g/mol ), weigh out 0.31 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Final Check and Storage: Once the solid is completely dissolved, the stock solution is ready for use or storage. Store the solution as recommended in Section 3.

Note: For cell-based assays, ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically below 0.5%). Prepare intermediate dilutions in culture medium as needed.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound. The following recommendations are based on general practices for macrolide compounds.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ConditionsShelf Life
Solid -20°C or -80°CProtect from lightUp to 1 year (refer to Certificate of Analysis)
Stock Solution (in DMSO) -20°C or -80°CProtect from light; store in amber vialsUp to 3 months (prepare fresh for optimal results)

Stability Considerations:

  • Long-Term Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.

  • Solution Stability: The stability of this compound in solution has not been extensively studied. It is advisable to prepare fresh solutions for experiments. If storing stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: As a precautionary measure, protect both solid this compound and its solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

  • pH Stability: The effect of pH on the stability of this compound is unknown. When diluting in aqueous buffers for experiments, it is recommended to use the solution promptly.

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, adapted from standard methodologies.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Appropriate fungal growth medium (e.g., YPD, RPMI-1640)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain overnight in the appropriate liquid medium at the optimal temperature with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 1 x 10^5 cells/mL.

  • Serial Dilution of this compound:

    • In the first column of a 96-well plate, prepare the highest desired concentration of this compound by diluting the stock solution in the growth medium. Ensure the DMSO concentration remains constant across all wells.

    • Perform a 2-fold serial dilution across the plate from column 1 to column 10, leaving columns 11 and 12 for controls.

  • Controls:

    • Column 11 (Positive Control): Add the fungal inoculum to the medium containing the same concentration of DMSO as the test wells, but without this compound. This represents 100% growth.

    • Column 12 (Negative Control): Add sterile medium only. This is for background absorbance measurement.

  • Inoculation: Add the prepared fungal inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain for 24-48 hours, or until robust growth is observed in the positive control wells.

  • MIC Determination:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_assay Antifungal Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Serial Dilution in Plate stock->serial_dilute Use for Assay add_inoculum Add Fungal Inoculum serial_dilute->add_inoculum incubate Incubate (24-48h) add_inoculum->incubate read_plate Read OD600 incubate->read_plate analyze Determine MIC read_plate->analyze

Caption: Workflow for this compound Solution Preparation and Antifungal Assay.

macrolide_moa cluster_compound This compound (Macrolide) cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_ribosome Ribosome compound This compound membrane Ergosterol Binding compound->membrane ribosome 50S Ribosomal Subunit Binding compound->ribosome pore Pore Formation membrane->pore leakage Ion Leakage pore->leakage cell_death Fungal Cell Death leakage->cell_death protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis protein_synthesis->cell_death

Caption: Potential Antifungal Mechanisms of Action for this compound.

Application Notes & Protocols for the Quantification of Dihydropyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin is a macrocyclic lactone, a class of secondary metabolites produced by fungi, notably from the genus Pyrenophora. These compounds are of significant interest due to their diverse biological activities, including potential phytotoxicity and other pharmacological effects. Accurate and robust analytical methods are crucial for studying its biosynthesis, mechanism of action, and potential applications in agriculture and medicine.

These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily fungal cultures and plant tissues. The methodologies are based on established analytical techniques for macrocyclic lactones and can be adapted to specific research needs.

General Considerations for Sample Handling and Storage

To ensure the integrity of this compound during analysis, proper sample handling and storage are essential.

  • Storage: Store purified this compound and extracts containing the compound at -20°C or lower to prevent degradation. Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent: this compound is expected to be soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297). For long-term storage in solution, use a non-polar aprotic solvent and store at low temperatures.

  • Stability: Avoid repeated freeze-thaw cycles. It is advisable to aliquot extracts and standards into smaller volumes for single use.

Analytical Methodologies

The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for routine analysis and quantification at moderate concentrations.

Protocol: HPLC-UV/DAD Quantification of this compound

a. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and a UV or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (optional, for improved peak shape)

  • This compound standard (if available) or a well-characterized fungal extract for relative quantification.

c. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 90-60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Scan from 200-400 nm; quantify at the absorption maximum of this compound (predicted to be around 230-260 nm based on similar structures).

d. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Protocol: LC-MS/MS Quantification of this compound

a. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

b. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%) or Ammonium formate (B1220265) (5 mM) as mobile phase additives to enhance ionization.

c. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

d. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion: [M+H]⁺ = m/z 311.15 (based on molecular formula C16H22O6)

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of water, and cleavage of the lactone ring.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound311.15To be determinedTo be determinedTo be determined

e. Data Analysis:

  • Use the most intense and stable MRM transition for quantification and the second most intense for confirmation.

  • Prepare a calibration curve as described for the HPLC method, but with lower concentration ranges appropriate for the sensitivity of the instrument (e.g., ng/mL levels).

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

a. Materials:

  • Fungal culture of a this compound-producing strain (e.g., Pyrenophora sp.) grown in a suitable liquid medium.

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge

b. Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of methanol or acetonitrile for analysis.

  • The mycelium can also be extracted by homogenizing it in ethyl acetate, followed by filtration and evaporation of the solvent.

Protocol 2: Extraction of this compound from Plant Tissue (QuEChERS-based)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for analyzing pesticides and mycotoxins in plant matrices.

a. Materials:

  • Plant tissue sample (e.g., leaves, stems)

  • Acetonitrile with 1% acetic acid

  • Anhydrous magnesium sulfate

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

b. Procedure:

  • Homogenize 5-10 g of the plant tissue sample.

  • Place the homogenized sample in a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add 4 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualization of Pathways and Workflows

experimental_workflow cluster_extraction Sample Extraction cluster_analysis Analytical Quantification fungal_culture Fungal Culture liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) fungal_culture->liquid_extraction plant_tissue Plant Tissue quechers QuEChERS Extraction plant_tissue->quechers crude_extract Crude Extract liquid_extraction->crude_extract quechers->crude_extract hplc HPLC-UV/DAD crude_extract->hplc For higher concentrations lcms LC-MS/MS crude_extract->lcms For trace analysis quantification Quantification hplc->quantification lcms->quantification

Caption: General experimental workflow for this compound quantification.

biosynthesis_pathway cluster_pks Polyketide Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (Iterative Condensation) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modification Post-PKS Modifications (e.g., Reduction, Dehydration) polyketide_chain->modification cyclization Macrocyclization (Thioesterase Domain) modification->cyclization This compound This compound cyclization->this compound

Caption: Putative biosynthesis pathway of this compound via Polyketide Synthase.

signaling_pathway cluster_signaling General Mechanism of Action for Macrocyclic Lactones macrocyclic_lactone Macrocyclic Lactone (e.g., this compound) receptor Glutamate-gated Chloride Channel macrocyclic_lactone->receptor cl_influx Chloride Ion (Cl⁻) Influx receptor->cl_influx Opens channel cell_membrane Invertebrate Neuronal or Muscle Cell Membrane hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization paralysis Paralysis and Death of the Organism hyperpolarization->paralysis

Caption: General signaling pathway for macrocyclic lactones in invertebrates.

Application Notes & Protocols for the Chemoenzymatic Synthesis of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Dihydropyrenophorin" did not yield relevant results in the context of chemoenzymatic synthesis. The following content focuses on the chemoenzymatic synthesis of 1,4-Dihydropyridine (B1200194) (DHP) derivatives, a well-documented and researched area that aligns with the provided core requirements.

Introduction

1,4-Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for treating cardiovascular diseases like hypertension.[1] Many DHP derivatives possess a chiral center at the 4-position, and their enantiomers often exhibit significantly different pharmacological activities and profiles.[2] Consequently, the development of stereoselective synthetic methods to produce enantiopure DHPs is a primary goal in drug development.[2]

Chemoenzymatic synthesis offers a powerful and green alternative to traditional chemical methods for obtaining enantiopure DHPs.[3] This approach leverages the high chemo-, regio-, and stereoselectivity of enzymes, such as lipases, to perform key transformations under mild reaction conditions.[3] A common strategy involves the enantioselective hydrolysis or transesterification of prochiral DHP diesters, where an enzyme selectively modifies one of two identical ester groups to yield a chiral product with high enantiomeric excess (e.e.).[3][4]

Biological Significance of 1,4-Dihydropyridine Derivatives

The 1,4-DHP core is a versatile pharmacophore associated with a wide range of biological activities beyond its primary use as a calcium channel antagonist.[2][4] Studies have demonstrated that various DHP derivatives possess:

  • Antimicrobial and Antifungal Activity: Certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Some have also shown efficacy against mycobacteria, including resistant strains of M. tuberculosis.[5][6]

  • Antineoplastic and Cytotoxic Effects: Several 1,4-DHP compounds have been shown to inhibit the growth of subcutaneous tumors and exhibit cytotoxicity against cancer cell lines.[5][7]

  • Antiviral and Antimetastatic Properties: Derivatives of bis(ethoxycarbonylmethyl) 1,4-dihydropyridine-3,5-dicarboxylates have demonstrated activities against the Herpes simplex virus and possess antimetastatic properties.[3]

  • Neuroprotective and Cognition-Enhancing Effects: The broad biological profile of DHPs also includes neuroprotective and memory-enhancing properties.[4]

Data Presentation: Enzymatic Enantioselective Hydrolysis

The enantioselective hydrolysis of prochiral 4-substituted bis(ethoxycarbonylmethyl) 1,4-dihydropyridine-3,5-dicarboxylates is a key chemoenzymatic method. The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, is highly effective in this transformation.[3] The enantiomeric excess of the resulting chiral mono-acid is dependent on the substituent at the 4-position of the DHP ring and the solvent system used.[3][8]

Table 1: Enantioselective Hydrolysis of Prochiral 4-Aryl DHP Diesters using Candida antarctica Lipase B (CALB)

4-Aryl SubstituentEnantiomeric Excess (e.e.)Reference
2-(Difluoromethoxy)phenyl≥99%[3]
Phenyl68% - 97% (solvent dependent)[3]
2-Nitrophenyl93%[8]
3-Nitrophenyl68%[8]
4-Chlorophenyl88%[8]

Note: Enantiomeric excess can often be significantly increased by optimizing the solvent system.[3][8]

Experimental Protocols

Protocol 1: Synthesis of Prochiral Bis(ethoxycarbonylmethyl) 4-Aryl-1,4-Dihydropyridine-3,5-dicarboxylate (Starting Material)

This protocol is based on the Hantzsch cyclocondensation reaction.[3]

Materials:

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) and ethoxycarbonylmethyl acetoacetate (2 equivalents) in ethanol.

  • Add aqueous ammonia solution (1.2 equivalents) dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure prochiral DHP diester.

Protocol 2: CALB-Catalyzed Enantioselective Hydrolysis of a Prochiral DHP Diester

This protocol describes the enzymatic asymmetrization of the prochiral DHP diester synthesized in Protocol 1.

Materials:

Procedure:

  • Suspend the prochiral DHP diester in a mixture of acetonitrile and phosphate buffer. The ratio of organic solvent to buffer can be adjusted to optimize enantioselectivity.[8]

  • Add Novozym 435® (typically 10-50% by weight of the substrate) to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by HPLC or TLC to determine the conversion rate.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product (the chiral mono-acid) from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiopure DHP mono-acid derivative.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Visualization of Chemoenzymatic Workflow

The following diagrams illustrate the key relationships and workflows in the chemoenzymatic synthesis of chiral 1,4-DHP derivatives.

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution Aldehyde Aromatic Aldehyde Hantzsch Hantzsch Reaction Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Hantzsch Ammonia Ammonia Source Ammonia->Hantzsch Prochiral_DHP Prochiral DHP Diester Hantzsch->Prochiral_DHP Yields Lipase Lipase (e.g., CALB) Prochiral_DHP->Lipase Substrate Chiral_Acid Enantiopure DHP Mono-acid Lipase->Chiral_Acid Enantioselective Hydrolysis Further_Derivatization Active Pharmaceutical Ingredient (API) Chiral_Acid->Further_Derivatization Chemical Modification

Caption: Chemoenzymatic synthesis workflow for chiral 1,4-DHP derivatives.

Logical_Flow Start Goal: Synthesize Enantiopure DHP Decision Choose Synthetic Strategy Start->Decision Chemical Purely Chemical (Chiral Auxiliaries, Asymmetric Catalysis) Decision->Chemical Traditional Chemoenzymatic Chemoenzymatic Method Decision->Chemoenzymatic Preferred Hantzsch 1. Synthesize Prochiral DHP Diester Chemoenzymatic->Hantzsch EnzymeScreen 2. Screen Enzymes & Optimize Conditions (Solvent, Temp, pH) Hantzsch->EnzymeScreen Hydrolysis 3. Perform Preparative Scale Enzymatic Hydrolysis EnzymeScreen->Hydrolysis Purification 4. Purify Chiral Product & Analyze Enantiopurity (e.e.%) Hydrolysis->Purification End Result: Enantiopure DHP Derivative Purification->End

Caption: Logical decision flow for preparing enantiopure 1,4-DHPs.

References

Dihydropyrenophorin: A Lead Compound with Underexplored Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyrenophorin belongs to the broader class of dihydropyrimidine (B8664642) and dihydropyridine (B1217469) derivatives, which are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. However, specific data pinpointing this compound's efficacy, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values against specific cell lines or microbial strains, are not extensively documented in accessible research.

This lack of detailed information extends to its mechanism of action. While related compounds are known to interfere with various cellular processes, including kinase signaling and apoptosis, the specific signaling pathways modulated by this compound have not been elucidated in the available literature. Consequently, the creation of detailed diagrams for signaling pathways and experimental workflows directly involving this compound is not feasible at this time.

General Biological Activities of Related Compounds

To provide context, the broader families of dihydropyrimidines (DHPMs) and dihydropyridines (DHPs) have been more thoroughly investigated. Numerous studies have reported their potential in drug discovery, with some derivatives showing significant activity in various assays.

Antimicrobial Activity

DHPM and DHP derivatives have demonstrated a wide spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Anticancer Activity

Several compounds within these families have been evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like kinases that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity

Certain DHPM and DHP derivatives have also been shown to possess anti-inflammatory properties, suggesting their potential for development as treatments for inflammatory diseases.

Future Outlook

The initial reports of this compound's diverse biological activities suggest that it could be a valuable lead compound for the development of new therapeutic agents. However, to realize this potential, further in-depth research is required to:

  • Isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

  • Determine its specific quantitative activity (e.g., IC50, MIC values) against a broad panel of targets.

  • Elucidate its precise mechanism(s) of action, including the identification of its molecular targets and the signaling pathways it modulates.

  • Conduct preclinical studies to evaluate its efficacy and safety in animal models.

Until such data becomes publicly available, the development of detailed application notes and protocols for this compound as a lead compound in drug discovery remains a prospective endeavor. Researchers interested in this compound would need to undertake foundational research to generate the necessary data to guide its development.

Dihydropyrenophorin: Application Notes and Protocols for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin, a macrocyclic lactone derived from the fungus Pyrenophora avenae, has demonstrated a range of biological activities positioning it as a compound of interest in the field of agrochemical research. Along with its parent compound, pyrenophorin, it exhibits notable phytotoxic, antifungal, and antibacterial properties. These characteristics suggest its potential as a lead compound for the development of novel herbicides and fungicides. This document provides a summary of its known applications, quantitative data on its bioactivity, and detailed protocols for its evaluation in an agrochemical context.

Data Presentation

While specific EC50 and MIC values for this compound against a wide range of plant pathogens are not extensively documented in publicly available literature, the existing data for Pyrenophorin provides a valuable benchmark for its potential efficacy.

CompoundTarget OrganismBioactivityConcentrationCitation
PyrenophorinMicrobotryum violaceum (anther smut fungus)Antifungal5 µM (significant activity)[1]
PyrenophorinSaccharomyces cerevisiae (yeast)Antifungal5 µM (significant activity)[1]
This compoundVarious PlantsPhytotoxicNot specified[1]
This compoundVarious BacteriaAntibacterialNot specified[1]
This compoundVarious FungiAntifungalNot specified[1]
This compoundVarious AlgaeAntialgalNot specified[1]

Experimental Protocols

The following are detailed protocols for assessing the agrochemical potential of this compound. These are generalized methods based on standard agrochemical screening procedures and can be adapted for specific research needs.

Antifungal Activity Assessment: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal plant pathogens.

a. Materials:

  • This compound

  • Sterile 96-well microplates

  • Fungal pathogen cultures (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer (plate reader)

  • Sterile water

  • Solvent for this compound (e.g., DMSO)

b. Procedure:

  • Inoculum Preparation: Culture the fungal pathogen on a suitable agar (B569324) medium. Harvest spores or mycelial fragments and suspend them in sterile water. Adjust the suspension to a final concentration of 1 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the stock solution in the 96-well plate using the appropriate liquid medium to achieve a range of test concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the microplates at a suitable temperature (typically 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2][3]

Phytotoxicity Assessment: Seed Germination and Seedling Growth Assay

This protocol evaluates the herbicidal potential of this compound by assessing its effect on the germination and early growth of model weed and crop species.

a. Materials:

  • This compound

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of test plants (e.g., Amaranthus retroflexus (pigweed), Lolium rigidum (ryegrass), Zea mays (corn), Glycine max (soybean))

  • Distilled water

  • Solvent for this compound

  • Growth chamber or incubator

b. Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of this compound in distilled water. If a solvent is used, ensure the final concentration in the test solutions is not phytotoxic.

  • Assay Setup: Place a sterile filter paper in each petri dish or well. Add a defined volume of the test solution to each filter paper to ensure saturation.

  • Seed Plating: Place a specific number of seeds (e.g., 10-20) on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes to prevent evaporation and place them in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 25°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, radicle length, and hypocotyl/coleoptile length of the seedlings.

  • Analysis: Compare the measurements of the treated seeds with those of a control group (treated with water or solvent solution only) to determine the inhibitory effect of this compound.

Mode of Action

The precise molecular targets of this compound in plants and fungi are not yet fully elucidated. However, based on the observed phytotoxic effects, a likely mechanism of action involves the induction of oxidative stress.

Proposed Phytotoxic Mechanism:

This compound may interfere with cellular processes, leading to the overproduction of Reactive Oxygen Species (ROS) such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][5] This excess of ROS can overwhelm the plant's antioxidant defense systems, resulting in:

  • Lipid peroxidation: Damage to cell membranes, leading to increased permeability and leakage of cellular contents.

  • Protein oxidation: Inactivation of enzymes and disruption of cellular functions.

  • DNA damage: Leading to mutations and ultimately cell death.[6]

The visible symptoms of this oxidative damage in plants include chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition.[7]

Visualizations

Experimental_Workflow_Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (1x10^5 CFU/mL) D Inoculate with Fungal Suspension A->D B Prepare this compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubate (25-28°C, 48-72h) D->E F Visual Assessment of Growth E->F G Measure Optical Density (600nm) E->G H Determine MIC F->H G->H

Antifungal Activity Assay Workflow.

Phytotoxicity_Signaling_Pathway DHP This compound Cell Plant Cell DHP->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Membrane Lipid Peroxidation (Membrane Damage) ROS->Membrane Protein Protein Oxidation (Enzyme Inactivation) ROS->Protein DNA DNA Damage ROS->DNA Symptoms Phytotoxic Symptoms (Chlorosis, Necrosis, Growth Inhibition) Membrane->Symptoms Protein->Symptoms DNA->Symptoms

Proposed Phytotoxicity Signaling Pathway.

References

Handling and safety precautions for Dihydropyrenophorin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the handling, safety, and experimental use of Dihydropyrenophorin. The following protocols and data are intended to guide researchers in the safe and effective use of this natural product in a laboratory setting.

Section 1: Product Information and Safety Precautions

This compound is a macrolide natural product isolated from the endophytic fungus Lophodermium sp. found in the eastern white pine (Pinus strobus)[1][2]. While specific toxicological properties of this compound have not been extensively documented, it is prudent to handle it with the care required for all research chemicals of unknown toxicity.

1.1. General Safety Precautions:

When handling this compound powder or solutions, standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) and working in a well-ventilated area.

1.2. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

1.3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

1.4. Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following storage conditions are advised:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Data sourced from MedchemExpress handling instructions.

Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Section 2: Physicochemical and Biological Data

2.1. Physicochemical Properties:

PropertyValue
Molecular Formula C₁₆H₂₂O₆
Molecular Weight 310.34 g/mol
CAS Number 1073287-13-4

2.2. Antifungal Activity:

This compound has been reported to exhibit antifungal properties. The following table summarizes the available data on its minimum inhibitory concentration (MIC).

Fungal SpeciesMIC (µM)
Microbotryum violaceum2

Data from Sumarah et al., 2011.

Section 3: Experimental Protocols

3.1. Preparation of Stock Solutions:

For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the appropriate experimental medium.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Calculation:

    • Mass (mg) = 10 mmol/L * Volume (L) * 310.34 g/mol * 1000 mg/g

    • To prepare 1 mL (0.001 L) of a 10 mM stock solution, 3.1034 mg of this compound is required.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3.2. Antifungal Susceptibility Testing Protocol (Broth Microdilution Method):

This protocol is a general guideline based on the Clinical and Laboratory Standards Institute (CLSI) methodology and the research by Sumarah et al. (2011) for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Workflow for Antifungal Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Materials: 96-well microtiter plates, appropriate fungal growth medium (e.g., RPMI-1640), this compound stock solution, fungal culture, spectrophotometer.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or growth medium.

    • Adjust the concentration of the inoculum to a standard density (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of growth medium to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

    • Include a positive control (medium with fungal inoculum, no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the specific fungal strain (e.g., 35°C for 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Section 4: Signaling Pathways and Experimental Workflows

Logical Relationship for Safe Handling and Experimental Use:

The following diagram illustrates the logical flow from understanding the compound's properties to its safe and effective use in experiments.

G cluster_0 Compound Information cluster_1 Safety and Handling cluster_2 Experimental Design A This compound (Macrolide) B Physicochemical Properties (MW, Formula, CAS) A->B C Biological Activity (Antifungal) A->C H Design and Execute In Vitro Assays C->H D Review Safety Data (Handling, Storage, PPE) E Implement Safe Handling Protocols D->E F Emergency Procedures D->F G Prepare Stock Solutions E->G G->H I Data Analysis and Interpretation H->I

Caption: Logical workflow for the safe handling and experimental application of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). Researchers should consult the official documentation provided by the supplier and conduct their own risk assessments before use. All experiments should be performed by trained personnel in a suitably equipped laboratory.

References

Application Notes and Protocols for Dihydropyrenophorin Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrenophorin is a macrocyclic natural product produced by the fungus Pyrenophora avenae. Natural products are a rich source of novel bioactive compounds, and preliminary studies have indicated that this compound possesses a range of biological activities, including antibacterial, antifungal, and phytotoxic effects.[1] Furthermore, compounds with similar heterocyclic structural motifs, such as dihydropyridines and dihydropyrimidinones, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6] This document provides a comprehensive experimental framework for the systematic screening of this compound's bioactivity, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed protocols for primary screening assays are provided to ensure reproducibility and accuracy.

Experimental Design Workflow

The proposed experimental design follows a logical progression from broad-spectrum primary screening to more targeted secondary assays. The initial phase aims to identify and quantify the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound. Positive "hits" from this primary screen would then warrant further investigation into the specific mechanisms of action.

experimental_workflow start This compound Compound primary_screening Primary Bioactivity Screening start->primary_screening cytotoxicity Cytotoxicity Assay (MTT Assay) primary_screening->cytotoxicity Cancer Cell Lines antimicrobial Antimicrobial Assay (Broth Microdilution) primary_screening->antimicrobial Bacterial & Fungal Strains anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Assay) primary_screening->anti_inflammatory LPS-stimulated Macrophages data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis secondary_assays Secondary / Mechanistic Assays (e.g., Cytokine Profiling, Pathway Analysis) data_analysis->secondary_assays If significant activity is observed end Identify Lead Properties secondary_assays->end

Caption: High-level workflow for this compound bioactivity screening.

Data Presentation: Summary of Expected Quantitative Data

The following tables are examples of how to structure the quantitative data obtained from the primary screening assays. The values presented are hypothetical or derived from literature on structurally related dihydropyridine (B1217469) compounds and serve as a reference for data presentation.

Table 1: Anticancer Activity (Cytotoxicity) of Dihydropyridine Analogs

Compound IDCell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)
DHP-AHeLa (Cervical Cancer)3.60.052.69
DHP-BMCF-7 (Breast Cancer)5.20.021.86
DHP-CCaco-2 (Colorectal Cancer)1.39Not ReportedNot Reported
DHP-DDMS 114 (Lung Cancer)3.11.2Not Reported
This compoundTest Cell LinesTo be determinedTo be determinedTo be determined

IC₅₀ (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI) is the ratio of IC₅₀ for a normal cell line to a cancer cell line, indicating the compound's cancer-specific cytotoxicity. Data for DHP-A and DHP-B from[7]. Data for DHP-C from[8]. Data for DHP-D from[9].

Table 2: Antimicrobial Activity of Dihydropyridine Analogs

Compound IDStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference (Ciprofloxacin) MIC (µg/mL)
DHP-E25100>1001
DHP-F>1000.25>1001
DHP-G64>256Not ReportedNot Reported
DHP-H500>500>500Not Reported
This compoundTo be determinedTo be determinedTo be determinedTo be determined

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for DHP-E from[3]. Data for DHP-F from. Data for DHP-G from[10]. Data for DHP-H from[11].

Table 3: Anti-inflammatory Activity of Dihydropyridine Analogs

Compound IDLPS-Stimulated RAW 264.7 Macrophages
NO Production Inhibition IC₅₀ (µM)
DHP-I15.5
DHP-J22.1
This compoundTo be determined

Data for DHP-I and DHP-J are illustrative based on qualitative reports of NO inhibition by dihydropyridine derivatives.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.[12][13][15]

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[12] Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][16][17]

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, multi-channel pipette, incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of a 2x concentrated this compound solution to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, across the plate.[2][16]

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial inoculum.[16] The final volume in each well will be 200 µL.

  • Controls: Include a positive control (microbes, no compound) and a negative/sterility control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[17] or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[16][17]

Protocol 3: In Vitro Anti-inflammatory Screening (Nitric Oxide Assay)

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is a key pro-inflammatory mediator, and its concentration is measured using the Griess reagent.[4][18][19][20]

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • Add 50 µL of Griess Reagent to each well containing supernatant and standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[18][20] The purple/magenta color intensity is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control. Plot a dose-response curve and calculate the IC₅₀ value.

  • Viability Check: Perform a concurrent MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Potential Signaling Pathways for Investigation

Should this compound exhibit significant anti-inflammatory or anticancer activity, further studies could investigate its effect on key signaling pathways. Macrolides and other immunomodulatory compounds often interfere with pro-inflammatory cascades.[7][21]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13][21] Its dysregulation is a hallmark of many cancers. This compound could potentially inhibit this pathway at various points, leading to an anti-proliferative effect.

mapk_erk_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription response Cell Proliferation, Survival, Differentiation transcription->response Regulates dhp This compound? dhp->mek Potential Inhibition

Caption: Potential modulation of the MAPK/ERK pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[15][17] In response to stimuli like LPS, it triggers the expression of pro-inflammatory genes, including those for iNOS (which produces NO) and various cytokines.[15] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

nfkb_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb IκBα - NF-κB (Inactive Complex) nfkb_ikb->ikk nfkb_ikb->nfkb Releases gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->gene_expression dhp This compound? dhp->ikk Potential Inhibition

Caption: Potential modulation of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dihydropyrenophorin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Dihydropyrenophorin sample seems to be losing activity over a short period. What are the likely causes?

A1: Loss of activity is often due to chemical degradation. Several factors could be at play:

  • Improper Storage: this compound, like many complex natural products, may be sensitive to temperature, light, and moisture. Storing the compound at room temperature or in a non-desiccated environment could lead to degradation.

  • pH Instability: The compound may be unstable in acidic or alkaline conditions. If your experimental buffer is not within the optimal pH range for this compound, degradation can occur rapidly.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially if the molecule contains susceptible functional groups.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation of light-sensitive compounds.[1][2]

  • Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated freeze-thaw cycles can accelerate degradation. It is advisable to aliquot samples into single-use volumes.

Q2: What are the recommended storage conditions for this compound?

A2: While specific data is unavailable, general recommendations for storing potentially unstable natural products are as follows:

  • Solid Form: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture. The use of a desiccator is highly recommended.

  • In Solution: If you must store it in solution, prepare aliquots in a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or ethanol) and store at -80°C. Minimize the exposure of the stock solution to ambient conditions.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could they be?

A3: These unexpected peaks are likely degradation products.[3] To identify them, you can perform forced degradation studies, which involve intentionally exposing this compound to harsh conditions to accelerate the formation of degradants. These conditions typically include:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Photolysis (exposure to UV light)

  • Thermal stress (heating)

By analyzing the stressed samples with techniques like LC-MS/MS or NMR, you can characterize the structure of the degradation products.[2][4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Sample degradation between experiments.Prepare fresh solutions for each experiment from a properly stored solid stock. If using a frozen stock solution, use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
Loss of compound during sample preparation Adsorption to plasticware or glassware. Degradation in the sample processing buffer.Use low-adsorption microcentrifuge tubes. Ensure your processing buffers are at a neutral pH and are pre-chilled. Minimize the time the compound spends in aqueous solutions.
Precipitation of the compound in aqueous buffer Poor solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low and does not affect the experiment.
No detectable compound in analysis Complete degradation.Re-evaluate your entire workflow, from storage and handling to the analytical method itself. Run a control sample of freshly dissolved this compound to ensure the analytical method is working correctly.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a UV lamp.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the pH before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.[5][6]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Recommended Analytical Method for Stability Testing

A High-Performance Liquid Chromatography (HPLC) method is generally suitable for monitoring the stability of small molecules.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid or acetic acid, is commonly used.

  • Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can help in distinguishing the parent compound from degradation products based on their UV spectra. Mass spectrometry (MS) detection provides molecular weight information, which is invaluable for identifying unknown degradants.[7]

  • Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template for researchers to record their findings from forced degradation studies.

Table 1: Forced Degradation of this compound - Example Data Template

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl01000-
2
8
24
0.1 M NaOH01000-
2
8
24
3% H₂O₂01000-
2
8
24
60°C01000-
2
8
24
UV Light01000-
2
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photostability (UV Light) prep_stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc logical_relationship cluster_factors Degradation Factors compound This compound degradation Degradation compound->degradation products Degradation Products degradation->products loss_of_activity Loss of Biological Activity degradation->loss_of_activity pH pH (Acid/Base) pH->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation

References

Technical Support Center: Optimizing Dihydropyrenophorin Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dihydropyrenophorin for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a macrolide natural product. It has demonstrated a range of biological activities, including antifungal, antibacterial, and antialgal properties.

Q2: What is a good starting concentration range for this compound in a new bioassay?

A2: Based on the activity of the closely related compound pyrenophorin, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening in antifungal and cytotoxicity assays.[1] For antibacterial assays, a broader range of 1 µg/mL to 100 µg/mL may be necessary. Optimization will be required for each specific assay and organism.

Q3: How should I dissolve and store this compound?

A3: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. For bioassays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the assay medium. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: I am observing no effect of this compound in my assay. What are the possible reasons?

A4: There are several potential reasons for a lack of activity:

  • Concentration is too low: The effective concentration for your specific assay or organism may be higher than your initial screening concentration. We recommend performing a dose-response experiment with a wider concentration range.

  • Compound instability: this compound may be degrading in your assay medium or under your experimental conditions (e.g., prolonged incubation at 37°C).

  • Inappropriate solvent: The final concentration of the solvent (e.g., DMSO) in your assay may be too high, leading to cellular toxicity or inhibition of the desired biological activity. It is crucial to include a vehicle control in your experiments.

  • Resistant organism/cell line: The target organism or cell line may be inherently resistant to this compound.

Q5: I am seeing toxicity in my control cells treated only with the vehicle (DMSO). What should I do?

A5: The concentration of DMSO should generally be kept below 0.5% (v/v) in most cell-based assays, although the tolerance can vary between cell types. If you observe toxicity with your vehicle control, you should lower the final DMSO concentration by preparing a more diluted stock solution of this compound or by using a lower final concentration of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No biological activity observed Concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).
Compound has degraded.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting stocks. Minimize exposure of the compound to light and elevated temperatures.
The target organism/cell line is resistant.Test the compound on a different, sensitive organism or cell line to confirm its bioactivity.
High background noise or inconsistent results Poor solubility of this compound at the tested concentration.Visually inspect the wells for precipitation. Lower the final concentration or try a different solvent system if compatible with your assay. Sonication of the stock solution before dilution may help.
Inaccurate pipetting of small volumes.Use calibrated pipettes and appropriate tip sizes. For very low concentrations, perform serial dilutions.
Cell death in vehicle control wells DMSO concentration is too high.Ensure the final DMSO concentration in the assay is at a non-toxic level (typically ≤ 0.5%).
Variability between replicate wells Uneven cell seeding or microbial inoculum.Ensure a homogenous cell suspension or inoculum before dispensing into assay plates.
Edge effects in the microplate.Avoid using the outer wells of the plate for treatment, or fill them with sterile medium/buffer to maintain humidity.

Quantitative Data Summary

CompoundBioassayOrganism/Cell LineEffective ConcentrationReference
PyrenophorinAntifungalMicrobotryum violaceum5 µM (Significant inhibition)[1]
PyrenophorinAntifungalSaccharomyces cerevisiae5 µM (Significant inhibition)[1]
PyrenophorinCytotoxicityVarious Cancer Cell LinesIC50: 0.07 - 7.8 µM[1]

Note: These values should be used as a preliminary guide. The optimal concentration of this compound must be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL or 10 mM).

  • Prepare Serial Dilutions: a. In the first column of a 96-well plate, add the appropriate volume of the stock solution to the broth to achieve the highest desired concentration. b. Perform 2-fold serial dilutions across the plate by transferring half of the volume from the previous well to the next well containing fresh broth.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in broth according to established protocols (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate the Plate: Add the prepared inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no this compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate wells with microbial suspension inoculum->inoculate serial_dilution->inoculate controls Include Positive, Negative, and Vehicle Controls inoculate->controls incubation Incubate plate at appropriate temperature and time controls->incubation readout Read results visually or with plate reader incubation->readout mic_determination Determine MIC value readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Signaling Pathway for Macrolide Antifungal Activity

Antifungal_Pathway cluster_cell Fungal Cell membrane Fungal Cell Membrane (contains ergosterol) pore Pore Formation membrane->pore leakage Leakage of Ions and Cellular Contents pore->leakage death Cell Death leakage->death dhp This compound (Macrolide) dhp->membrane Binds to Ergosterol

Caption: Postulated mechanism of macrolide antifungal action.

Postulated Signaling Pathway for Macrolide Antibacterial Activity

Antibacterial_Pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition Inhibition of Protein Synthesis protein_synthesis->inhibition dhp This compound (Macrolide) dhp->ribosome Binds to dhp->protein_synthesis Blocks

Caption: Postulated mechanism of macrolide antibacterial action.

References

Technical Support Center: Dihydropyrenophorin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydropyrenophorin extracts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in this compound extracts?

A1: Contaminants in this compound extracts can be broadly categorized into three groups:

  • Chemical Contaminants: These are structurally related secondary metabolites co-produced by the source fungus, typically species of Pyrenophora or Stemphylium.

  • Physical Contaminants: These include components from the culture medium, cellular debris from the fungus, and residues from extraction solvents.

  • Degradation Products: this compound can degrade under certain conditions, leading to impurities with altered chemical structures.

Q2: Which specific chemical contaminants are often found alongside this compound?

A2: Fungi from the genera Pyrenophora and Stemphylium are known to produce a diverse array of secondary metabolites. The specific co-metabolites will vary depending on the fungal species and culture conditions. However, based on the known metabolic profiles of these fungi, the following classes of compounds are the most probable chemical contaminants:

  • Other Polyketides: As this compound is a polyketide, other related polyketide compounds are frequently co-synthesized.

  • Spirocyclic Lactams

  • Anthraquinones

  • Cytochalasans

  • Sesquiterpenoids

Q3: How can I minimize contamination during the initial extraction process?

A3: To minimize contamination from the outset, consider the following strategies during fungal culture and initial extraction:

  • Optimized Culture Conditions: Fine-tuning fermentation parameters such as media composition, pH, temperature, and incubation time can favor the production of this compound over other metabolites.

  • Pure Fungal Culture: Ensure the purity of your fungal culture before large-scale fermentation to prevent the introduction of foreign microorganisms and their metabolites. This can be achieved through single spore or hyphal tip purification methods.

  • Careful Harvesting: When harvesting the fungal biomass and culture filtrate, minimize the collection of agar (B569324) or solid media components if applicable.

  • Efficient Biomass Separation: Thoroughly separate the fungal mycelia from the liquid broth, as both may contain the target compound and different profiles of contaminants.

Troubleshooting Guides

Problem 1: Low Purity of this compound After Initial Extraction

Possible Causes and Solutions:

CauseRecommended Solution
Co-extraction of multiple secondary metabolites Employ a multi-step purification strategy. Start with a broader separation technique like column chromatography with a coarse stationary phase (e.g., silica (B1680970) gel) and a step-gradient elution to separate major classes of compounds. Follow this with a more refined technique like preparative High-Performance Liquid Chromatography (HPLC).
Presence of polar impurities from the culture medium Perform a liquid-liquid extraction to partition the this compound into an organic solvent (e.g., ethyl acetate) and leave polar impurities in the aqueous phase. Washing the organic extract with brine can further remove residual water-soluble contaminants.
Incomplete separation of fungal biomass Ensure complete removal of cellular debris by centrifugation and/or filtration before proceeding with the extraction. The use of filter aids like celite can improve filtration efficiency.
Problem 2: Difficulty in Separating this compound from a Structurally Similar Impurity

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution in standard chromatographic systems Modify the chromatographic conditions to enhance selectivity. For HPLC, this can involve trying different stationary phases (e.g., C18, phenyl-hexyl), altering the mobile phase composition and gradient, or adjusting the pH of the mobile phase.
Similar polarity of this compound and the contaminant Consider alternative separation techniques that do not solely rely on polarity. Techniques like size-exclusion chromatography (if there is a significant size difference) or counter-current chromatography could be effective.
Problem 3: Suspected Degradation of this compound During Purification

Possible Causes and Solutions:

CauseRecommended Solution
Exposure to harsh pH conditions Maintain a neutral pH during extraction and purification steps whenever possible. Use buffered aqueous solutions if necessary.
Elevated temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature water bath. For long-term storage, keep the purified compound and extracts at low temperatures (-20°C or below).
Light sensitivity Protect the sample from direct light, especially UV light, by using amber glassware or covering containers with aluminum foil.

Experimental Protocols

General Extraction and Purification Workflow

This workflow provides a general guideline for the isolation of this compound from a fungal culture. Optimization will be required based on the specific fungal strain and culture conditions.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Fungal Culture (Pyrenophora spp. or Stemphylium spp.) B Separation of Mycelia and Broth (Filtration/Centrifugation) A->B C1 Mycelia Extraction (e.g., with Acetone/Methanol) B->C1 C2 Broth Extraction (e.g., with Ethyl Acetate) B->C2 D Combine Organic Extracts C1->D C2->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I TLC/HPLC Analysis of Fractions H->I J Pooling of this compound-rich Fractions I->J K Preparative HPLC J->K L Pure this compound K->L M Purity Assessment (Analytical HPLC) L->M N Structure Confirmation (NMR, Mass Spectrometry) L->N

General workflow for this compound extraction and purification.
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general HPLC method for the analysis of this compound and potential contaminants is outlined below. This method will likely require optimization for specific instruments and impurity profiles.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10% to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength appropriate for this compound's chromophore (a wavelength scan of the pure compound is recommended to determine the optimal wavelength).
Injection Volume 10-20 µL

Contaminant Identification Logic

The following diagram illustrates the logical workflow for identifying an unknown contaminant in a this compound extract.

Contaminant_ID_Logic A Impure this compound Extract B Analytical HPLC-UV A->B C Isolate Impurity Peak (Preparative HPLC) B->C D High-Resolution Mass Spectrometry C->D F NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) C->F E Determine Elemental Formula D->E H Compare with Known Co-metabolites (Literature/Database Search) E->H G Elucidate Chemical Structure F->G G->H I Identified Contaminant H->I

Technical Support Center: Overcoming Dihydropyrenophorin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to the natural product antifungal, Dihydropyrenophorin.

Disclaimer

Information on the precise mechanism of action of this compound and specific resistance mechanisms in fungi is limited in publicly available literature. The following guidance is based on established principles of antifungal resistance to other natural products, particularly macrolides, and is intended to provide a framework for investigation.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is no longer responsive to this compound. What are the possible reasons?

A1: Resistance to this compound can arise from several mechanisms, similar to those observed for other antifungal agents. The most common reasons include:

  • Target Modification: Alterations in the fungal protein or cellular component that this compound targets can prevent the drug from binding effectively.

  • Increased Drug Efflux: Fungal cells can overexpress membrane transporter proteins (efflux pumps) that actively pump this compound out of the cell, preventing it from reaching its target.

  • Drug Inactivation: The fungus may have acquired the ability to enzymatically degrade or modify this compound, rendering it inactive.

  • Biofilm Formation: Fungi growing in a biofilm can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[1]

Q2: What is the likely mechanism of action for this compound?

A2: While the exact target is not definitively established, as a macrolide, this compound may act by one of the following mechanisms:

  • Inhibition of Protein Synthesis: Like some other macrolides, it may bind to the fungal ribosome, disrupting protein synthesis.[2]

  • Disruption of Ion Homeostasis: Some macrolides act as ionophores, disrupting the electrochemical gradients across cellular membranes, which is vital for fungal cell survival.

  • Ergosterol (B1671047) Binding: Antifungal macrolides can also bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[2]

Q3: How can I confirm if my fungal strain has developed resistance?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain and compare it to a susceptible, wild-type control. A significant increase in the MIC value is a strong indicator of resistance.

Q4: Are there known signaling pathways involved in resistance to natural product antifungals?

A4: Yes, several conserved signaling pathways are frequently implicated in antifungal resistance:

  • Calcineurin Pathway: This pathway is crucial for stress responses and can be activated by cell wall or membrane stress induced by antifungal agents.

  • Hsp90 Pathway: The heat shock protein 90 (Hsp90) acts as a molecular chaperone that can stabilize key signaling proteins, including those in the calcineurin pathway, enabling the fungus to tolerate drug-induced stress.

  • MAPK Pathways (Hog1 and CWI): The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are critical for responding to osmotic and cell wall stress, respectively, and can contribute to drug tolerance.

Troubleshooting Guides

Problem 1: Inconsistent MIC Assay Results
Possible Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum is prepared from a fresh culture in the logarithmic growth phase. Use a spectrophotometer or hemocytometer to accurately determine cell density.
Drug Stock Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
Media Composition The composition of the growth medium can influence the outcome of susceptibility testing. Use a standardized medium, such as RPMI 1640 with MOPS, for consistency.
Problem 2: Suspected Efflux Pump-Mediated Resistance
Possible Cause Troubleshooting Step
Overexpression of ABC or MFS transporters Perform a rhodamine 6G or Nile red efflux assay to visualize and quantify pump activity. Compare the fluorescence retention in your potentially resistant strain to a susceptible control.
Transcriptional Upregulation of Efflux Pump Genes Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1).
Efflux Pump Inhibitors Test the susceptibility of your strain to this compound in the presence of a known efflux pump inhibitor (e.g., verapamil, FK506). A significant decrease in the MIC suggests efflux pump involvement.
Problem 3: Investigating Target Site Mutations
Possible Cause Troubleshooting Step
Unknown Drug Target Based on the hypothesized mechanisms of action, select candidate target genes for sequencing (e.g., ribosomal protein genes, genes involved in ion transport, or ergosterol biosynthesis).
Gene Sequencing Amplify and sequence the candidate target genes from both your resistant and a susceptible control strain. Compare the sequences to identify any mutations that could lead to altered protein structure and function.
Allelic Heterogeneity Be aware that in diploid fungi, mutations may be heterozygous. Sequencing of multiple clones may be necessary to identify the full spectrum of mutations.

Quantitative Data Summary

The following tables present hypothetical data to illustrate what a researcher might observe when investigating this compound resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Fungal Strains.

Fungal StrainMIC (µg/mL)Fold Change in MIC
Wild-Type (Susceptible)8-
Resistant Isolate 112816
Resistant Isolate 2>256>32

Table 2: Relative Expression of Efflux Pump Genes in Resistant Fungal Isolates Compared to Wild-Type.

GeneResistant Isolate 1 (Fold Change)Resistant Isolate 2 (Fold Change)
CDR1 (ABC Transporter)12.52.1
MDR1 (MFS Transporter)1.825.3

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare this compound Stock: Dissolve this compound in DMSO to a final concentration of 2560 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock in RPMI 1640 medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Grow the fungal strain overnight in a suitable broth. Dilute the culture in RPMI 1640 to a final concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

Protocol 2: Rhodamine 6G Efflux Assay
  • Cell Preparation: Grow fungal cells to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 1.0.

  • De-energization: Incubate the cell suspension with 2-deoxy-D-glucose (5 mM) for 1 hour at 30°C to deplete intracellular ATP.

  • Rhodamine 6G Loading: Add rhodamine 6G to the de-energized cells to a final concentration of 10 µM and incubate for 30 minutes at 30°C.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular rhodamine 6G.

  • Efflux Initiation: Resuspend the cells in PBS and add glucose to a final concentration of 10 mM to energize the cells and initiate efflux.

  • Measurement: Immediately begin measuring the fluorescence of the supernatant at timed intervals using a fluorometer (excitation ~525 nm, emission ~555 nm). An increase in supernatant fluorescence indicates efflux.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Grow fungal cultures (resistant and susceptible strains) with and without a sub-inhibitory concentration of this compound. Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase kit.

  • Primer Design: Design and validate primers for your target genes (e.g., CDR1, MDR1) and a reference gene (e.g., ACT1, TEF1).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, your cDNA template, and the specific primers.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible control.

Visualizations

G cluster_0 Hypothetical Signaling in this compound Resistance DHP This compound Membrane Cell Membrane Stress DHP->Membrane CWI CWI Pathway (Mkc1) Membrane->CWI Calcineurin Calcineurin Pathway Membrane->Calcineurin Resistance Drug Resistance CWI->Resistance Calcineurin->Resistance Hsp90 Hsp90 Hsp90->Calcineurin stabilizes Efflux Efflux Pump Upregulation (e.g., CDR1, MDR1) Efflux->Resistance Target Target Gene Mutation Target->Resistance G cluster_1 Workflow for Investigating Target-Site Resistance start Resistant Phenotype Observed (High MIC) hypothesize Hypothesize Drug Target (e.g., Ribosome, Ion Channel) start->hypothesize extract Extract Genomic DNA (Resistant vs. Susceptible) hypothesize->extract pcr PCR Amplify Candidate Genes extract->pcr sequence Sanger or NGS Sequencing pcr->sequence align Sequence Alignment & Mutation Calling sequence->align validate Validate Functional Impact of Mutation align->validate end Resistance Mechanism Identified validate->end

References

Dihydropyrenophorin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of dihydropyrenophorin, a bioactive macrolide isolated from fungal sources such as endophytes of Pinus strobus and Drechslera avenae, presents a unique set of challenges.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction, separation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its potential for low concentration in the crude extract, co-extraction of structurally similar compounds, and potential instability under certain conditions. As a macrolide natural product, purification can be complex, often requiring multiple chromatographic steps to achieve high purity.

Q2: From what sources is this compound typically isolated?

A2: this compound is a fungal metabolite. It has been isolated from fungal endophytes residing in the Eastern white pine (Pinus strobus) and is also produced by the fungus Drechslera avenae, where it has been identified as a selective phytotoxin.[2]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound.[3][4][5] For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7][8][9] Quantitative NMR (qNMR) can also be a powerful method for determining absolute purity.[6][7][9]

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively documented, macrolides, in general, can be susceptible to degradation under harsh pH conditions (both acidic and basic) and elevated temperatures. It is advisable to handle purified this compound in neutral pH buffers and store it at low temperatures, protected from light, to minimize degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound from Fungal Culture Extraction
Possible Cause Solution
Inefficient extraction solventExperiment with a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol) to find the optimal solvent for this compound extraction from the fungal biomass and culture medium.
Suboptimal fermentation conditionsOptimize fungal growth parameters such as media composition, pH, temperature, and incubation time to maximize the production of this compound.
Degradation during extractionAvoid prolonged exposure to high temperatures and harsh pH conditions during the extraction process. Use of a rotary evaporator at a controlled temperature is recommended for solvent removal.
Problem 2: Co-elution of Impurities during Chromatographic Purification
Possible Cause Solution
Insufficient resolution of the chromatographic columnEmploy high-resolution HPLC or Flash Chromatography with different stationary phases (e.g., normal phase silica (B1680970) gel, reversed-phase C18).[3][4]
Inappropriate mobile phaseDevelop a gradient elution method to improve the separation of this compound from closely related impurities. A systematic screening of different solvent systems is recommended.
Overloading of the columnReduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation efficiency.
Problem 3: Difficulty in Achieving High Purity (>95%)
Possible Cause Solution
Presence of isomeric impuritiesConsider using chiral chromatography if stereoisomers are present, as these can be difficult to separate using standard chromatographic techniques.[3]
Residual non-polar or highly polar impuritiesImplement a multi-step purification strategy. For example, an initial separation on a normal-phase column can be followed by a final polishing step on a reversed-phase column.
Contamination from labware or solventsEnsure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants during the final stages of purification.

Experimental Protocols

General Protocol for this compound Extraction from Fungal Culture:

  • Grow the this compound-producing fungus (e.g., Drechslera avenae) in a suitable liquid or solid medium until optimal growth and secondary metabolite production are achieved.

  • If using a liquid culture, separate the mycelium from the broth by filtration.

  • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • For solid cultures, the entire culture (mycelium and medium) can be extracted with an appropriate solvent.

General Protocol for Chromatographic Purification:

  • Subject the crude extract to an initial fractionation using column chromatography with a silica gel stationary phase and a step-gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

  • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-rich fractions and concentrate them.

  • Perform a second chromatographic step, such as reversed-phase HPLC with a C18 column, using a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to achieve final purification.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound purity_assessment Purity Assessment (HPLC, NMR, MS) pure_this compound->purity_assessment

Caption: A generalized experimental workflow for the purification of this compound.

hypothetical_signaling_pathway dhp This compound (Phytotoxin) target_enzyme Target Plant Enzyme (e.g., Cellulose Synthase) dhp->target_enzyme Inhibition cell_wall Cell Wall Synthesis target_enzyme->cell_wall growth_inhibition Plant Growth Inhibition cell_wall->growth_inhibition

Caption: Hypothetical signaling pathway for this compound's phytotoxic activity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Bioactive Natural Product Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering inconsistent results during the experimental evaluation of bioactive natural products. Given the inherent complexity of natural product extracts and purified compounds, variability in experimental outcomes is a common challenge. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help identify potential sources of inconsistency and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in bioactivity between different batches of the same natural product extract?

A1: Variability between extract batches is a frequent issue. Several factors can contribute to this:

  • Source Material Variation: The chemical composition of a plant or microorganism can vary based on geographical location, climate, harvest time, and nutrient availability.

  • Extraction Protocol: Minor deviations in the extraction solvent, temperature, or duration can significantly alter the chemical profile of the extract.

  • Storage and Handling: Natural products can be sensitive to light, temperature, and oxidation. Inconsistent storage conditions can lead to the degradation of active compounds. It is crucial to handle and store samples under standardized conditions.[1][2][3]

Q2: My purified natural product shows high activity in an initial screen, but the results are not reproducible. What could be the cause?

A2: Lack of reproducibility with a purified compound often points to issues with the compound itself or the assay conditions. Key factors include:

  • Compound Stability: The compound may be degrading under assay conditions (e.g., in aqueous buffer, at 37°C) or during freeze-thaw cycles.[4]

  • Solubility Issues: Poor solubility in the assay medium is a major cause of inconsistent results. If the compound precipitates, its effective concentration will be lower and more variable than expected.[5][6]

  • Pipetting Inaccuracy: Small errors in pipetting, especially with viscous solvents like DMSO, can lead to significant variability between replicate wells.[7][8]

Q3: My compound is active across multiple, unrelated assays. Is this a good sign?

A3: While it could indicate a broadly acting compound, it is more often a red flag for Pan-Assay Interference Compounds (PAINS). PAINS are molecules that interfere with assay readouts through non-specific mechanisms, such as chemical reactivity, aggregation, or fluorescence, leading to false-positive results.[6][9][10][11][12][13] It is essential to perform counter-screens to rule out assay artifacts.

Q4: Why do I see a wide range of IC50 values for the same compound reported in the literature?

A4: IC50 values are highly dependent on the specific experimental conditions under which they are measured.[14] Discrepancies in reported values can arise from differences in:

  • Cell-based vs. Biochemical Assays: Cell-based assays introduce more biological variability.

  • Assay Parameters: Cell line passage number, cell density, substrate concentration, and incubation time can all influence the apparent IC50.[15][16][17]

  • Data Analysis: The specific curve-fitting model used to calculate the IC50 can affect the final value.[15]

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity Results

This guide helps to diagnose the root cause of variable results in bioactivity assays.

Table 1: Troubleshooting Inconsistent Bioactivity

Symptom Possible Cause Recommended Action
High variability between replicate wells 1. Inaccurate pipetting.2. Uneven cell seeding.3. Poor mixing of reagents in wells.4. "Edge effects" in the microplate.1. Ensure pipettes are calibrated; use reverse pipetting for viscous liquids.2. Gently resuspend cells before and during plating.3. Gently tap or use a plate shaker after reagent addition.4. Avoid using outer wells; fill them with sterile buffer or media.[7][8]
Loss of activity over time (e.g., in repeat experiments) 1. Compound degradation in stock solution or assay buffer.2. Changes in cell culture (e.g., high passage number).1. Prepare fresh stock solutions; test compound stability under assay conditions.2. Use low-passage, authenticated cell lines; monitor cell health.[18]
Activity observed in multiple unrelated assays 1. Compound is a PAIN.2. Compound is a non-specific aggregator at the tested concentration.1. Check compound structure against known PAINS databases.2. Rerun the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.
Discrepancy between biochemical and cell-based assay results 1. Poor cell permeability of the compound.2. Compound is metabolized by cells.3. Compound is cytotoxic at the active concentration.1. Assess cell permeability using methods like PAMPA.2. Investigate metabolic stability using liver microsomes.3. Run a cytotoxicity assay in parallel with the activity assay.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general method for evaluating the cytotoxicity of a natural product using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22]

1. Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤0.5%. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot percent viability versus log-transformed compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: General Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a natural product against a purified enzyme.[5][23]

1. Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well microplate (UV-transparent or opaque, depending on detection method)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (or DMSO for 100% activity control)

    • Purified enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the enzyme substrate to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) over time in kinetic mode.

  • Controls: Include "no inhibitor" controls (100% activity) and "no enzyme" controls (0% activity).

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the kinetic curve.

  • Normalize the rates to the "no inhibitor" control (set to 100% activity).

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

  • Fit the dose-response curve using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.[5]

Data Presentation

Consistent data logging is key to troubleshooting. The following table illustrates how variability in experimental conditions can affect IC50 values for a hypothetical natural product, "Compound X."

Table 2: Hypothetical IC50 Values for Compound X under Different Assay Conditions

Assay Type Cell Line / Enzyme Incubation Time (h) Substrate Concentration Reported IC50 (µM) Reference
CytotoxicityHeLa24N/A15.2Lab A, 2023
CytotoxicityHeLa48N/A8.7Lab A, 2023
CytotoxicityA54948N/A22.5Lab B, 2024
Kinase InhibitionKinase Y11x Km2.1Lab C, 2023
Kinase InhibitionKinase Y15x Km10.5Lab C, 2023

This table clearly shows how IC50 values are not absolute and depend heavily on the experimental setup.[16]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening natural products and identifying sources of inconsistent results.

G cluster_0 Screening Phase cluster_1 Troubleshooting & Refinement A Crude Extract Preparation B Primary Bioassay Screen A->B C Active Extract Identified B->C D Bioassay-Guided Fractionation C->D E Test Fractions D->E F Isolate Pure Compound E->F G Structure Elucidation F->G H Confirm Activity (IC50) G->H I Inconsistent Results? H->I J Troubleshoot (See Guide 1) I->J Yes K Consistent Results I->K No J->H

A generalized workflow for natural product screening and troubleshooting.
Logical Troubleshooting Workflow

This diagram provides a step-by-step logical process for addressing inconsistent bioactivity results.

G Start Inconsistent Bioactivity Observed Check_Sample 1. Check Sample Integrity (Purity, Solubility, Stability) Start->Check_Sample Sample_OK Sample OK? Check_Sample->Sample_OK Fix_Sample Prepare Fresh Sample Improve Solubilization Sample_OK->Fix_Sample No Check_Assay 2. Review Assay Protocol (Controls, Reagents, Pipetting) Sample_OK->Check_Assay Yes Fix_Sample->Check_Sample Assay_OK Assay Protocol OK? Check_Assay->Assay_OK Fix_Assay Optimize Assay Parameters Calibrate Pipettes Assay_OK->Fix_Assay No Check_PAINS 3. Evaluate Non-Specific Effects (PAINS, Cytotoxicity) Assay_OK->Check_PAINS Yes Fix_Assay->Check_Assay PAINS_OK Non-Specific Effects Ruled Out? Check_PAINS->PAINS_OK Fix_PAINS Perform Orthogonal/Counter-Screens PAINS_OK->Fix_PAINS No End Reproducible Result PAINS_OK->End Yes Fix_PAINS->Check_PAINS

A logical workflow for troubleshooting inconsistent bioactivity.
Signaling Pathway Example

Many natural products target kinase signaling pathways. This diagram shows a generic Mitogen-Activated Protein Kinase (MAPK) cascade, a common target in drug discovery.[24][25][26][27]

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Natural Product Inhibitor Inhibitor->Raf Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Dihydropyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dihydropyrenophorin is a representative example of a poorly soluble fungal secondary metabolite. Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide provides generalized troubleshooting advice, frequently asked questions (FAQs), and experimental protocols that are broadly applicable to enhance the bioavailability of poorly soluble natural products. Researchers should adapt these guidelines and protocols based on their own experimentally determined data for Dihydyropyrenophorin.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of enhancing the bioavailability of poorly soluble compounds like this compound.

Problem Possible Causes Troubleshooting Steps
Low aqueous solubility of this compound. - Inherent hydrophobicity of the molecular structure. - Crystalline nature of the solid form.1. Conduct pH-solubility profiling: Determine if solubility is pH-dependent. Salt formation might be an option for ionizable compounds. 2. Attempt co-solvency: Test solubility in various binary solvent systems (e.g., water-ethanol, water-DMSO). 3. Explore different solid forms: Investigate the existence of amorphous or polymorphic forms which may exhibit higher solubility.
Inconsistent results in in-vitro dissolution studies. - Precipitation of this compound in the dissolution medium. - Inadequate wetting of the compound. - Agglomeration of particles.1. Incorporate surfactants: Add a low concentration of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the dissolution medium to improve wetting. 2. Particle size reduction: Micronize or nanosize the this compound to increase the surface area for dissolution. 3. Use of solid dispersions: Formulate this compound with a hydrophilic polymer to maintain it in an amorphous state and prevent precipitation.
Poor permeability in in-vitro cell-based assays (e.g., Caco-2). - High lipophilicity leading to membrane retention. - Efflux by transporters like P-glycoprotein (P-gp). - Low aqueous solubility limiting the concentration gradient.1. Assess LogP: An optimal LogP is required for good permeability. If too high, consider prodrug approaches to temporarily increase hydrophilicity. 2. Use of efflux pump inhibitors: Co-administer with known P-gp inhibitors (e.g., verapamil, piperine) in the assay to see if permeability improves.[1] 3. Enhance apical solubility: Use a solubilizing excipient in the donor compartment to increase the concentration of dissolved this compound.
High inter-subject variability in animal pharmacokinetic studies. - Food effects influencing absorption. - First-pass metabolism differences. - Formulation instability in the gastrointestinal tract.1. Standardize feeding protocols: Conduct studies in both fasted and fed states to assess the impact of food. 2. Investigate metabolic pathways: Identify major metabolites and the enzymes responsible. Consider co-administration with metabolic inhibitors if feasible. 3. Develop a robust formulation: Utilize enabling formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles to improve consistency.[2][3]
Low oral bioavailability despite good solubility and permeability. - Extensive first-pass metabolism in the gut wall or liver. - Chemical instability in the gastrointestinal fluids.1. Prodrug strategy: Modify the structure of this compound to mask metabolic soft spots. The prodrug should convert to the active form in systemic circulation. 2. Lymphatic targeting: Formulate this compound in a lipid-based system to promote lymphatic absorption, thereby bypassing the portal circulation and first-pass metabolism.[3][4] 3. Administer with metabolic inhibitors: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors like grapefruit juice components) can increase bioavailability.[5]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the bioavailability challenges of this compound?

A1: The first steps involve characterizing the fundamental physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP) to understand its lipophilicity, and its solid-state characteristics (crystalline vs. amorphous). These parameters will help classify it according to the Biopharmaceutics Classification System (BCS) and guide the formulation strategy.[6][7]

Q2: How can I improve the dissolution rate of this compound?

A2: Several techniques can enhance the dissolution rate. Particle size reduction through micronization or nanosizing increases the surface area available for dissolution.[2][4][8] Another effective method is the preparation of solid dispersions, where this compound is dispersed in a hydrophilic polymer matrix, which can improve wettability and maintain the drug in a higher energy amorphous state.[2][3]

Q3: What are lipid-based formulations and how can they enhance the bioavailability of this compound?

A3: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles, involve dissolving or suspending the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[3][4] Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, which can increase the solubility and absorption of the drug. They can also promote lymphatic uptake, which helps bypass first-pass metabolism in the liver.[1][3][4]

Q4: Can natural compounds be used to enhance the bioavailability of this compound?

A4: Yes, certain natural compounds, often referred to as "bioenhancers," can improve the bioavailability of other drugs.[9] A well-known example is piperine (B192125) from black pepper, which can inhibit metabolic enzymes and efflux pumps like P-glycoprotein.[1] Quercetin is another natural compound that can modulate membrane permeability.[1] Co-formulating this compound with such compounds could be a viable strategy.

Q5: What is the "Rule of Five" and is it relevant for this compound?

A5: Lipinski's Rule of Five provides a set of guidelines to predict poor oral absorption or permeation of a drug candidate.[6] The rules are: more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500, and a LogP greater than 5. While these are general guidelines and exceptions exist, they can be a useful initial screen to anticipate potential bioavailability issues for this compound. However, it's important to note that this rule does not apply to compounds that are substrates for active transporters.[3]

Data Presentation

The following tables are templates for researchers to populate with their experimental data for this compound.

Table 1: Physicochemical Properties of this compound

Parameter Method Result
Molecular Weight ( g/mol )Mass SpectrometryEnter Data
Aqueous Solubility (µg/mL) at 25°CShake-flask methodEnter Data
pH-Solubility ProfilepH-metric titrationEnter Data
LogP (Octanol/Water)Shake-flask or HPLCEnter Data
pKaPotentiometric titrationEnter Data
Melting Point (°C)Differential Scanning Calorimetry (DSC)Enter Data
Crystalline FormX-ray Powder Diffraction (XRPD)Enter Data

Table 2: Formulation Strategies and Outcomes for this compound

Formulation Strategy Composition Particle Size (nm) In-vitro Dissolution (% in 30 min) Permeability (Papp, cm/s)
Unformulated this compound-Enter DataEnter DataEnter Data
Micronized SuspensionThis compound, StabilizerEnter DataEnter DataEnter Data
NanosuspensionThis compound, StabilizerEnter DataEnter DataEnter Data
Solid DispersionThis compound, Polymer (e.g., PVP, HPMC)N/AEnter DataEnter Data
SEDDSThis compound, Oil, Surfactant, Co-surfactantEnter DataEnter DataEnter Data

Table 3: Pharmacokinetic Parameters of this compound Formulations in an Animal Model (e.g., Rat)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Intravenous SolutionEnter DataEnter DataEnter DataEnter Data100
Aqueous Suspension (Oral)Enter DataEnter DataEnter DataEnter DataEnter Data
Solid Dispersion (Oral)Enter DataEnter DataEnter DataEnter DataEnter Data
SEDDS (Oral)Enter DataEnter DataEnter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in water.

  • Materials: this compound, distilled water, orbital shaker, 2 mL microcentrifuge tubes, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a 2 mL microcentrifuge tube containing 1 mL of distilled water.

    • Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

    • Perform the experiment in triplicate.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

  • Materials: PAMPA plate system (donor and acceptor plates), artificial membrane solution (e.g., 2% dodecane (B42187) solution of lecithin), phosphate-buffered saline (PBS) pH 7.4, this compound, UV-Vis plate reader or LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution with PBS to prepare the donor solution. The final concentration of the organic solvent should be low (e.g., <1%).

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the donor solution to the wells of the donor plate.

    • Fill the wells of the acceptor plate with PBS.

    • Assemble the PAMPA plate sandwich by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution.

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), a common solvent (e.g., methanol, ethanol), rotary evaporator, vacuum oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • A thin film will form on the wall of the flask. Further dry the film under vacuum in a vacuum oven for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion using techniques like DSC and XRPD to confirm the amorphous nature of this compound.

Mandatory Visualization

bioavailability_workflow cluster_characterization 1. Physicochemical Characterization cluster_formulation 2. Formulation Development cluster_evaluation 3. In-Vitro & In-Vivo Evaluation cluster_optimization 4. Lead Formulation Optimization solubility Solubility particle_size Particle Size Reduction (Micronization, Nanosizing) solubility->particle_size solid_dispersion Solid Dispersions solubility->solid_dispersion permeability Permeability (LogP, PAMPA) lipid_based Lipid-Based Systems (SEDDS, Nanoparticles) permeability->lipid_based prodrug Prodrug Approach permeability->prodrug solid_state Solid-State (XRPD, DSC) solid_state->solid_dispersion dissolution In-Vitro Dissolution particle_size->dissolution solid_dispersion->dissolution lipid_based->dissolution cell_permeability Cell-Based Permeability (Caco-2) prodrug->cell_permeability dissolution->cell_permeability pk_studies Animal PK Studies cell_permeability->pk_studies optimization Optimization pk_studies->optimization

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (Gut/Liver) cluster_phase2 Phase II Metabolism (Liver) DHP This compound hydroxylated Hydroxylated Metabolite DHP->hydroxylated CYP450 demethylated Demethylated Metabolite DHP->demethylated CYP450 glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT sulfate Sulfate Conjugate demethylated->sulfate SULT excretion Excretion glucuronide->excretion sulfate->excretion bcs_formulation_logic cluster_bcs Biopharmaceutics Classification System (BCS) cluster_strategies Formulation Strategies bcs2 BCS Class II (Low Solubility, High Permeability) solubility_enhancement Solubility Enhancement (Solid Dispersions, Nanosizing) bcs2->solubility_enhancement bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs4->solubility_enhancement Primary Challenge permeability_enhancement Permeability Enhancement (Prodrugs, Permeation Enhancers) bcs4->permeability_enhancement Primary Challenge combined_approach Combined Approach (Lipid-Based Formulations) bcs4->combined_approach solubility_enhancement->combined_approach permeability_enhancement->combined_approach

References

Technical Support Center: Dihydropyrenophorin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydropyrenophorin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this macrodiolide.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The most established route, pioneered by Seebach and colleagues, involves a convergent synthesis strategy. The key steps include the preparation of a protected (R)-3-hydroxyhept-5-enoic acid monomer, followed by a macrodimerization reaction to form the 16-membered macrodiolide ring of this compound. Subsequent deprotection yields the final product.

Q2: What are the most critical and challenging steps in this compound synthesis?

A2: The macrolactonization (macrodimerization) step is the most crucial and often the lowest-yielding step in the synthesis. This step is highly sensitive to reaction conditions and the purity of the seco-acid precursor. Challenges include competing intermolecular polymerization, formation of oligomers, and achieving high diastereoselectivity.[1][2]

Q3: What are common side reactions during the macrolactonization step?

A3: The primary side reactions are the formation of linear oligomers and other macrocyclic oligomers (trimer, tetramer, etc.) instead of the desired dimer. These side reactions are favored at higher concentrations. Epimerization of the stereocenter is also a potential issue if the reaction conditions are not carefully controlled.[2][3]

Q4: How can the formation of oligomers during macrolactonization be minimized?

A4: The formation of oligomers can be minimized by adhering to the principle of high dilution. This involves the slow addition of the seco-acid precursor to the reaction mixture over an extended period. This favors the intramolecular cyclization over intermolecular reactions. The choice of solvent and temperature also plays a critical role.[2]

Q5: What purification methods are effective for isolating this compound?

A5: Purification of this compound from the reaction mixture, particularly after the macrolactonization step, typically involves column chromatography on silica (B1680970) gel. It is often challenging to separate the desired macrodiolide from closely related oligomeric byproducts. Careful selection of the eluent system and potentially the use of high-performance liquid chromatography (HPLC) may be necessary for obtaining high purity.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the key stages of this compound synthesis.

Stage 1: Synthesis of the Seco-Acid Precursor ((R)-3-hydroxyhept-5-enoic acid)
Problem Possible Cause Troubleshooting Suggestions
Low yield of the hydroxy acid Incomplete reaction during the synthesis steps (e.g., Grignard reaction, oxidation).- Ensure all reagents are pure and anhydrous. - Optimize reaction times and temperatures for each step. - Use fresh Grignard reagent and titrate before use.
Presence of impurities Side reactions during the synthesis.- Purify intermediates at each step by column chromatography. - Carefully monitor reactions by TLC or GC to avoid over-running or side product formation.
Epimerization of the stereocenter Harsh reaction conditions (strong acid or base, high temperatures).- Use mild reaction conditions wherever possible. - Consider enzymatic methods for stereoselective steps to ensure high enantiomeric excess.
Stage 2: Macrolactonization (Macrodimerization)
Problem Possible Cause Troubleshooting Suggestions
Low to no yield of this compound - Inactive reagents for the macrolactonization (e.g., degraded DEAD/DIAD in Mitsunobu reaction). - Presence of water in the reaction. - Incorrect reaction temperature. - Steric hindrance in the seco-acid precursor.- Use freshly purified reagents, especially for the Mitsunobu reaction (recrystallize triphenylphosphine (B44618), distill DIAD).[4][5] - Ensure all glassware is oven-dried and solvents are anhydrous. - Optimize the reaction temperature; some methods work better at low temperatures while others require reflux.[1]
Formation of a mixture of oligomers - Concentration of the seco-acid is too high. - Addition rate of the seco-acid is too fast.- Strictly adhere to high-dilution conditions (typically 0.001 M to 0.01 M). - Use a syringe pump for the slow addition of the seco-acid over several hours.[2]
Difficult purification from byproducts Triphenylphosphine oxide (from Mitsunobu reaction) is difficult to remove. Oligomers have similar polarity to the desired product.- For Mitsunobu, consider using a polymer-bound triphenylphosphine to simplify purification. - Optimize column chromatography conditions (e.g., use a shallow solvent gradient). - Consider preparative HPLC for final purification.[3]

Experimental Protocols

Synthesis of (R)-3-hydroxyhept-5-enoic acid (Seco-Acid Precursor)

A detailed experimental protocol for the synthesis of the seco-acid precursor is a multi-step process. A representative synthesis might involve the following key transformations:

  • Asymmetric Aldol Addition: Reaction of an appropriate acetaldehyde (B116499) derivative with a chiral auxiliary to establish the stereocenter.

  • Chain Elongation: Subsequent reactions to extend the carbon chain to the desired heptenoic acid structure.

  • Deprotection: Removal of protecting groups to yield the final hydroxy acid.

Researchers should refer to the primary literature, such as the publications by Seebach and coworkers, for detailed experimental procedures.

Macrolactonization via the Mitsunobu Reaction

The following is a general procedure for the macrolactonization of the seco-acid using Mitsunobu conditions:

  • A solution of the seco-acid ((R)-3-hydroxyhept-5-enoic acid) and triphenylphosphine (PPh₃) in a suitable anhydrous solvent (e.g., THF or toluene) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled (e.g., to 0 °C or -78 °C).

  • A solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same anhydrous solvent is added dropwise to the seco-acid solution over a period of several hours using a syringe pump.[2]

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for this compound Synthesis

Method Reagents Typical Yield (%) Key Advantages Key Disadvantages
Mitsunobu Reaction PPh₃, DEAD/DIAD30-50Mild reaction conditions, good inversion of stereochemistry.Formation of triphenylphosphine oxide can complicate purification.[4][5]
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, DMAP40-60Generally higher yields than Mitsunobu.Requires the formation of a mixed anhydride (B1165640) intermediate.
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide, PPh₃35-55Effective for a range of macrolides.Requires refluxing conditions.

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

Dihydropyrenophorin_Synthesis_Workflow cluster_precursor Stage 1: Seco-Acid Synthesis cluster_cyclization Stage 2: Macrodimerization cluster_troubleshooting Troubleshooting Points start Starting Materials step1 Asymmetric Synthesis of (R)-3-hydroxy ester start->step1 step2 Purification step1->step2 ts1 Low Yield/ Impurities step1->ts1 seco_acid (R)-3-hydroxyhept-5-enoic acid step2->seco_acid macrolactonization Macrolactonization (e.g., Mitsunobu) seco_acid->macrolactonization purification Purification (Column Chromatography) macrolactonization->purification ts2 Low Yield/ Oligomers macrolactonization->ts2 This compound This compound purification->this compound ts3 Purification Issues purification->ts3

Caption: Workflow for the total synthesis of this compound.

Troubleshooting_Macrolactonization cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield in Macrolactonization reagent_quality Reagent Quality start->reagent_quality conditions Reaction Conditions (Concentration, Temp) start->conditions precursor_purity Seco-Acid Purity start->precursor_purity solution1 Use Fresh/Purified Reagents Ensure Anhydrous Conditions reagent_quality->solution1 solution2 High Dilution Slow Addition Optimize Temperature conditions->solution2 solution3 Repurify Seco-Acid Characterize Thoroughly (NMR, MS) precursor_purity->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for low macrolactonization yield.

References

Technical Support Center: Dihydropyrenophorin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyrenophorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR and mass spectrometry experiments involving this macrocyclic polyketide.

I. Troubleshooting NMR Spectra Artifacts

This section provides guidance on identifying and resolving common artifacts in the NMR spectra of this compound.

Question: My ¹H NMR spectrum of this compound shows more peaks than expected, suggesting impurities. How can I identify the source of these extra signals?

Answer: Extra peaks in an NMR spectrum can arise from several sources, including solvent impurities, contaminants from lab equipment, or inherent properties of the molecule itself, such as conformational isomers.

Troubleshooting Steps:

  • Identify Solvent and Common Contaminant Peaks: The most common source of extra peaks is residual solvent from the extraction or purification process, as well as common laboratory contaminants. Compare the chemical shifts of the unexpected signals to known values for common laboratory solvents and contaminants.[1][2][3][4][5]

    • Experimental Protocol: To confirm if a peak corresponds to a common solvent like ethyl acetate, which can be difficult to remove, you can intentionally add a small amount of that solvent to your NMR tube and re-acquire the spectrum.[6] An increase in the intensity of the suspect peak confirms its identity. Alternatively, dissolving the sample in a different deuterated solvent can help to resolve overlapping peaks.[6]

  • Check for Water Peaks: A broad peak, typically between 1.5 and 5 ppm in CDCl₃, can be attributed to water. NMR solvents can absorb moisture from the atmosphere.[6]

    • Experimental Protocol: To confirm an exchangeable proton like water or an -OH group, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[6]

  • Consider Conformational Isomers: this compound is a 16-membered macrocycle, which can exhibit significant conformational flexibility.[1][2][3] This can lead to the presence of multiple conformers in solution that are in slow exchange on the NMR timescale, resulting in a doubling or multiplication of some NMR signals. These are not impurities but rather different forms of the same molecule.

    • Experimental Protocol: To investigate the possibility of conformational isomers, acquire NMR spectra at different temperatures. If the extra peaks coalesce or sharpen at higher temperatures, this is a strong indication of conformational exchange.[6]

Diagram: NMR Troubleshooting Workflow

NMR_Troubleshooting start Unexpected Peaks in NMR Spectrum check_solvent Compare to Known Solvent Shifts start->check_solvent check_water Look for Broad Peak (H₂O) start->check_water check_conformers Consider Conformational Isomers start->check_conformers solvent_impurity Solvent Impurity Confirmed check_solvent->solvent_impurity Match Found water_peak Water Peak Confirmed check_water->water_peak D₂O Exchange Confirms conformers_likely Conformational Isomers Likely check_conformers->conformers_likely Variable Temp NMR Shows Coalescence end_point Artifact Identified solvent_impurity->end_point water_peak->end_point conformers_likely->end_point

Caption: Workflow for identifying the source of unexpected NMR signals.

Quantitative Data: Common NMR Solvent Impurities

The following table lists the approximate ¹H chemical shifts of common laboratory solvents that may appear as impurities in your NMR spectrum when using CDCl₃ as the deuterated solvent.

ImpurityChemical Formula¹H Chemical Shift (ppm) in CDCl₃Multiplicity
AcetoneC₃H₆O2.17s
AcetonitrileC₂H₃N1.94s
DichloromethaneCH₂Cl₂5.30s
Diethyl etherC₄H₁₀O3.48, 1.21q, t
Ethyl acetateC₄H₈O₂4.12, 2.05, 1.26q, s, t
n-HexaneC₆H₁₄1.25, 0.88m, m
MethanolCH₄O3.49s
TolueneC₇H₈7.27-7.17, 2.36m, s
WaterH₂O~1.56br s

Data compiled from multiple sources.[1][2][4][5]

II. Troubleshooting Mass Spectra Artifacts

This section addresses common issues and artifacts observed in the mass spectra of this compound, particularly with electrospray ionization (ESI).

Question: My ESI mass spectrum of this compound shows multiple peaks, and the molecular ion I expected, [M+H]⁺, is weak or absent. What are these other peaks?

Answer: In ESI-MS, it is common to observe adducts of the analyte with various cations present in the sample or solvent. For macrocycles like this compound, sodium and potassium adducts are frequently observed and can sometimes be more intense than the protonated molecule.

Troubleshooting Steps:

  • Identify Common Adducts: Calculate the mass differences between the observed peaks and the expected molecular weight of this compound (C₁₆H₂₂O₆, MW ≈ 310.34). Common adducts include:

    • [M+Na]⁺: Expected mass + 22.99 Da

    • [M+K]⁺: Expected mass + 38.96 Da

    • [M+NH₄]⁺: Expected mass + 18.03 Da These adducts are very common, especially if glassware was used for sample preparation or if the solvents contain traces of salts.[7][8][9][10]

  • Look for In-Source Fragments or Dimers: Although ESI is a soft ionization technique, some in-source fragmentation can occur, particularly for polyketides.[11] Additionally, dimer formation, such as [2M+H]⁺ or [2M+Na]⁺, can sometimes be observed.

  • Check for Contaminants: Contaminants from plasticware (plasticizers), solvents, or the LC system can also appear in the mass spectrum.[7][12] These are typically at fixed m/z values and can be identified by running a blank.

Experimental Protocols:

  • Minimizing Metal Adducts: To reduce the formation of sodium and potassium adducts, use plasticware instead of glassware for sample preparation.[8] Lowering the pH of the mobile phase by adding a small amount of an acid like formic acid can promote the formation of the [M+H]⁺ ion over metal adducts.[8]

  • Identifying Contaminants: To check for background contamination, inject a blank sample (solvent without the analyte) and acquire a mass spectrum under the same conditions. Peaks that appear in the blank are contaminants.[12]

Diagram: Mass Spec Artifact Identification

MS_Troubleshooting start Complex Mass Spectrum Observed calc_diff Calculate Mass Differences from Expected MW start->calc_diff run_blank Run Blank Injection start->run_blank check_adducts Common Adducts? ([M+Na]⁺, [M+K]⁺) calc_diff->check_adducts check_dimers Dimers? ([2M+H]⁺) calc_diff->check_dimers check_fragments In-source Fragments? calc_diff->check_fragments adducts_identified Adducts Identified check_adducts->adducts_identified Yes dimers_identified Dimers Identified check_dimers->dimers_identified Yes fragments_identified Fragments Identified check_fragments->fragments_identified Yes contaminants Identify Contaminants run_blank->contaminants

Caption: Logical steps for identifying unexpected peaks in a mass spectrum.

Quantitative Data: Common Mass Spectrometry Adducts

The following table summarizes common adducts observed in positive ion ESI-MS.

Adduct IonMass Added to [M] (Da)Common Source
[M+H]⁺1.0073Acidic mobile phase
[M+NH₄]⁺18.0344Ammonium salts in buffer
[M+Na]⁺22.9892Glassware, solvent impurities
[M+K]⁺38.9632Glassware, solvent impurities
[M+CH₃CN+H]⁺42.0338Acetonitrile mobile phase
[M+CH₃OH+H]⁺33.0335Methanol mobile phase

Data compiled from multiple sources.[7][8][10]

III. Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my NMR spectrum of this compound broad?

A1: Peak broadening in NMR can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer can resolve this.[6]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks. Try diluting your sample.[6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Conformational Dynamics: As mentioned earlier, if this compound is undergoing conformational exchange at an intermediate rate on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature may help to sharpen the signals.

Q2: I see a peak at m/z 311.3 in my mass spectrum. What is it?

A2: A peak at m/z 311.3 likely corresponds to the protonated molecule of this compound, [M+H]⁺. The calculated monoisotopic mass of this compound (C₁₆H₂₂O₆) is 310.1416, so the protonated molecule would be 311.1494. The observed mass may differ slightly due to instrument calibration.

Q3: How can I improve the signal-to-noise ratio in my NMR spectrum?

A3: To improve the signal-to-noise ratio, you can:

  • Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.

  • Use a higher concentration sample: If solubility allows, a more concentrated sample will give a stronger signal.

  • Use a cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.

Q4: My mass spectrum shows a complex fragmentation pattern in MS/MS. Is this normal for this compound?

A4: Macrocyclic polyketides can exhibit complex fragmentation patterns.[11] The fragmentation will depend on the collision energy used. Common fragmentation pathways for macrocyclic lactones involve cleavages of the ester bonds and rearrangements. Without a reference spectrum for this compound, it is difficult to say what is "normal". However, if you are consistently observing the same fragmentation pattern under the same conditions, it is likely characteristic of the molecule.

References

Validation & Comparative

Confirming the Structure of Dihydropyrenophorin: A Comparative Guide to 2D NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and alternative techniques for confirming the structure of Dihydropyrenophorin, a macrodiolide with potential biological activity.

The precise arrangement of atoms in a molecule like this compound dictates its function and interaction with biological targets. Therefore, rigorous structural confirmation is paramount. While 2D NMR is a cornerstone technique for determining the constitution and stereochemistry of organic molecules in solution, other methods such as X-ray crystallography and mass spectrometry offer complementary and sometimes definitive data. This guide presents a head-to-head comparison of these techniques, supported by representative data and detailed experimental protocols.

Structural Elucidation Data Comparison

The following tables summarize the type of quantitative data obtained from 2D NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) for a molecule such as this compound. While specific experimental data for this compound is not publicly available, the presented data is representative for a macrodiolide of its class.

Table 1: Representative 2D NMR Data for this compound

Atom No.¹H Chemical Shift (δ)¹³C Chemical Shift (δ)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1-173.5-H2, H15
22.50 (m)40.2H3, H7C1, C3, C4, C7
35.10 (m)72.1H2, H4C1, C2, C4, C5
41.65 (m), 1.50 (m)35.3H3, H5C2, C3, C5, C6
55.30 (m)128.5H4, H6C3, C4, C6, C7
65.45 (m)132.8H5, H7C4, C5, C7, C8
72.60 (m)41.8H2, H6C1, C5, C6, C8
8-173.5-H7, H9
95.15 (m)71.9H10C8, C10, C11
101.25 (d, 6.5)20.5H9C8, C9, C11
111.80 (m)38.7H12, H15C9, C10, C12, C13, C15
121.40 (m)25.1H11, H13C11, C13, C14
131.55 (m)30.4H12, H14C11, C12, C14, C15
141.60 (m)28.9H13, H15C12, C13, C15
152.30 (m)34.6H11, H14C1, C11, C13, C14

Table 2: Comparison of Structural Elucidation Techniques for this compound

TechniqueData ObtainedAdvantagesLimitations
2D NMR Spectroscopy Connectivity through bonds (COSY, HSQC, HMBC), spatial proximity (NOESY/ROESY), relative stereochemistry.Provides detailed structural information in solution, non-destructive.[1][2]Requires soluble material, may not provide absolute configuration, can be complex to interpret for large molecules.[3]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[4][5]Provides definitive 3D structure.[6][7]Requires a single, well-ordered crystal, which can be difficult to obtain; structure is in solid-state, which may differ from solution.[4]
Mass Spectrometry (HRMS) Elemental composition (molecular formula), fragmentation patterns.[8][9]High sensitivity, requires very small sample amounts, provides accurate molecular weight.[10][11]Does not provide stereochemical information or atom-to-atom connectivity.

Experimental Protocols

2D NMR Spectroscopy for this compound

A comprehensive 2D NMR analysis is crucial for elucidating the complex structure of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

    • ¹H NMR: To identify proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify carbon chemical shifts.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, revealing adjacent protons.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting different spin systems and functional groups.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

  • Data Analysis: The acquired spectra are processed and analyzed to piece together the molecular structure. COSY and HSQC data are used to build molecular fragments, and HMBC correlations are used to connect these fragments to establish the final planar structure. NOESY/ROESY data provides through-space correlations that help define the molecule's 3D conformation in solution.

Alternative Method 1: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques. Finding the right solvent system and conditions can be a trial-and-error process.[5]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule.[5] From this map, the positions of the individual atoms can be determined and refined to generate a final 3D model of the molecule with high precision.[5]

Alternative Method 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule.

Methodology:

  • Sample Introduction: A small amount of this compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The instrument measures the mass-to-charge ratio (m/z) of the ions with very high accuracy (typically to four or five decimal places).[10]

  • Data Analysis: The highly accurate mass measurement allows for the determination of the elemental composition of the molecule, which provides the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide clues about its substructures.

Visualizing the Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound, emphasizing the central role of 2D NMR and its interplay with complementary techniques.

Dihydropyrenophorin_Structure_Elucidation cluster_NMR 2D NMR Analysis cluster_Data Data Integration & Confirmation NMR_Sample Sample Preparation Acquisition 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_Sample->Acquisition Analysis Spectral Analysis Acquisition->Analysis Planar_Structure Planar Structure Determination Analysis->Planar_Structure Stereochem Relative Stereochemistry (NOESY/ROESY) Planar_Structure->Stereochem Final_Structure Confirmed Structure of This compound Stereochem->Final_Structure Confirms 3D structure in solution XRay X-ray Crystallography XRay->Final_Structure Provides absolute stereochemistry MS Mass Spectrometry MS->Planar_Structure Confirms molecular formula

Caption: Workflow for this compound structure confirmation.

References

Dihydropyrenophorin vs. Pyrenophorin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the natural macrolides dihydropyrenophorin and pyrenophorin (B1236334). While both compounds, produced by various fungi, exhibit a range of biological effects, their potency can differ significantly due to a key structural distinction. This document summarizes the available experimental data, outlines the methodologies used for their evaluation, and provides visual representations of key concepts to aid in research and development.

Summary of Biological Activities

Pyrenophorin is a 16-membered macrolide featuring two α,β-unsaturated ketone functionalities. This compound is a reduced analog of pyrenophorin, where one of the carbon-carbon double bonds conjugated to a ketone group is saturated. This structural difference is crucial in determining the biological potency of these molecules.

Available research suggests that the presence of the α,β-unsaturated ketone system in pyrenophorin is a key determinant of its biological activity. Studies comparing pyrenophorin to its reduced analog, pyrenophorol, have indicated that the conjugated double bond enhances toxicity.[1] This suggests that pyrenophorin is likely to be the more biologically active of the two compounds.

While direct comparative quantitative data for this compound across various assays is limited in the current literature, the existing information on pyrenophorin provides a benchmark for its potential activities. Both compounds have been reported to possess phytotoxic, antifungal, and antibacterial properties.

Data Presentation: Quantitative Comparison

Direct quantitative comparisons of the biological activities of this compound and pyrenophorin are not extensively available in peer-reviewed literature. However, the following table summarizes the reported activities for each compound individually, providing an insight into their potential applications.

Biological ActivityCompoundTest Organism/AssayQuantitative Data (IC50/MIC)Reference
Phytotoxicity PyrenophorinAvena sterilis (Wild Oat)70 µM (caused bleaching and increased electrolyte leakage)[1]
PyrenophorinVibrio fischeriEC50: 3.57 x 10⁻⁵ M (5 min)[1]
PyrenophorinLemna minor (Duckweed)More toxic than pyrenophorol[1]
Antifungal Activity This compoundNot specifiedReported to have antifungal activityN/A
Antibacterial Activity This compoundNot specifiedReported to have antibacterial activityN/A

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; EC50: Half-maximal effective concentration. N/A: Data not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited or generally used in the evaluation of the biological activities of natural products like this compound and pyrenophorin.

Antifungal Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640) and its concentration is adjusted to a standard value (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The test compounds (this compound and pyrenophorin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate also includes a positive control (fungus with no compound) and a negative control (broth only). The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[2][3][4]

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5][6][7][8][9]

  • Preparation of Test Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 16-20 hours.[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8]

Phytotoxicity Assay (Seed Germination and Seedling Growth Inhibition)

This assay evaluates the effect of a compound on plant development.

  • Preparation of Test Solutions: Solutions of this compound and pyrenophorin are prepared at various concentrations in distilled water or a suitable buffer.

  • Seed Plating: Seeds of a model plant (e.g., lettuce, Lactuca sativa) are placed on filter paper in a Petri dish.

  • Treatment and Incubation: A specific volume of the test solution is added to each Petri dish. A control group with only the solvent is also prepared. The Petri dishes are then incubated in a controlled environment (e.g., 25°C, with a photoperiod) for a set number of days.[10][11][12][13]

  • Data Collection and Analysis: After the incubation period, the percentage of seed germination, root length, and shoot length are measured. The IC50 value (the concentration causing 50% inhibition of growth) can then be calculated.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the comparison of this compound and pyrenophorin.

logical_relationship Pyrenophorin Pyrenophorin (α,β-unsaturated ketone) Biological_Activity Higher Biological Activity (e.g., Phytotoxicity) Pyrenophorin->Biological_Activity Likely possesses This compound This compound (Reduced ketone) Lower_Biological_Activity Lower Biological Activity This compound->Lower_Biological_Activity Likely possesses

Caption: Predicted relationship between chemical structure and biological activity.

experimental_workflow cluster_assays Biological Activity Assays cluster_data Data Analysis Antifungal Antifungal Assay (Broth Microdilution) IC50_MIC Determine IC50 / MIC Antifungal->IC50_MIC Antibacterial Antibacterial Assay (Broth Microdilution) Antibacterial->IC50_MIC Phytotoxicity Phytotoxicity Assay (Seed Germination) Phytotoxicity->IC50_MIC Test_Compounds This compound & Pyrenophorin Test_Compounds->Antifungal Test_Compounds->Antibacterial Test_Compounds->Phytotoxicity

Caption: General workflow for comparing the biological activities.

References

Dihydropyrenophorin: A Comparative Analysis of a Fungal Macrolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A detailed comparative analysis of Dihydropyrenophorin, a 16-membered macrolide of fungal origin, with other prominent macrolides reveals a unique profile with potential applications in antifungal research. This guide provides a comprehensive overview of its biological activity, mechanism of action, and experimental data in comparison to well-established macrolide antibiotics.

This compound, with the molecular formula C₁₆H₂₂O₆ and a molecular weight of 310.34, is a naturally occurring polyketide isolated from foliar fungal endophytes found in the Eastern White Pine (Pinus strobus).[1] Its structure is closely related to the more widely studied macrolide, Pyrenophorin. While research on this compound is not as extensive as for clinically utilized macrolides like erythromycin, clarithromycin, and azithromycin, this analysis consolidates the available data to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The primary biological activity reported for macrolides of the Pyrenophorin class is antifungal. While specific quantitative data for this compound is limited, studies on the co-isolated and structurally similar macrolide, Pyrenophorol, have demonstrated antifungal activity against the rust fungus Microbotryum violaceum and the yeast Saccharomyces cerevisiae.[1] This suggests that this compound likely possesses similar antifungal properties.

For a comparative perspective, the following table summarizes the antimicrobial spectrum of this compound (inferred from related compounds) alongside well-characterized macrolide antibiotics.

MacrolideClassPrimary Spectrum of ActivityMechanism of Action
This compound 16-membered macrolideAntifungal (inferred)Likely protein synthesis inhibition
Erythromycin 14-membered macrolideGram-positive bacteria, atypical pathogensInhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit
Clarithromycin 14-membered macrolideGram-positive bacteria, some Gram-negative bacteria, atypical pathogensInhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit
Azithromycin 15-membered macrolide (azalide)Broad-spectrum: Gram-positive and Gram-negative bacteria, atypical pathogensInhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit

Mechanism of Action: A Focus on Protein Synthesis Inhibition

Macrolide antibiotics are well-documented inhibitors of bacterial protein synthesis.[1] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain and inhibiting the translocation step of elongation. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. While the precise molecular interactions of this compound with the fungal ribosome have not been elucidated, it is hypothesized to follow a similar mechanism of action, targeting the fungal ribosome to inhibit protein synthesis.

The following diagram illustrates the general mechanism of action for macrolide antibiotics.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S binds Macrolide Macrolide (e.g., this compound) Macrolide->50S binds to exit tunnel Polypeptide Growing Polypeptide Chain Inhibition->Polypeptide blocks elongation

Caption: General mechanism of macrolide antibiotics, including the predicted action of this compound on fungal ribosomes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following outlines the general methodology for the isolation and preliminary antifungal screening of this compound and related compounds, based on the available literature.

1. Isolation of this compound from Fungal Endophytes

  • Fungal Culture: Foliar fungal endophytes from Pinus strobus are cultured on a suitable solid medium (e.g., potato dextrose agar) and then transferred to a liquid medium (e.g., potato dextrose broth) for large-scale fermentation.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane (B92381) to ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purification of fractions using a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

2. Antifungal Activity Assay (Disc Diffusion Method)

  • Test Organisms: Cultures of target fungi (e.g., Microbotryum violaceum, Saccharomyces cerevisiae) are grown on appropriate agar (B569324) plates.

  • Sample Preparation: The isolated compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Assay:

    • Sterile filter paper discs are impregnated with the test compound solution.

    • The discs are placed on the surface of the agar plates previously inoculated with the test fungus.

    • A solvent control disc is also included.

    • The plates are incubated under appropriate conditions for fungal growth.

  • Data Analysis: The diameter of the zone of inhibition (the area around the disc where fungal growth is prevented) is measured to determine the antifungal activity.

The workflow for isolating and testing this compound is depicted in the following diagram.

Experimental_Workflow Fungal_Culture Fungal Endophyte Culture (from Pinus strobus) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification (Column & HPLC) Extraction->Chromatography Structure_ID Structure Elucidation (NMR, HRMS) Chromatography->Structure_ID Bioassay Antifungal Bioassay (Disc Diffusion) Chromatography->Bioassay Data_Analysis Data Analysis (Zone of Inhibition) Bioassay->Data_Analysis

Caption: Experimental workflow for the isolation and antifungal screening of this compound.

Future Directions

The comparative analysis highlights this compound as a macrolide with potential antifungal properties. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of Minimum Inhibitory Concentrations (MICs) against a broad panel of pathogenic fungi and bacteria to establish its antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Elucidation of the specific molecular target and binding interactions within the fungal ribosome.

  • Cytotoxicity and Safety Profiling: Assessment of its toxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for optimal activity.

This comprehensive guide serves as a foundational resource for the scientific community, encouraging further exploration into this compound and its potential as a novel antifungal agent.

References

Validating the antifungal activity of Dihydropyrenophorin against specific pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative overview of the antifungal activity of Dihydropyrenophorin, a natural product, in the context of established antifungal agents. While specific quantitative data for this compound against all major pathogens remains limited in publicly accessible literature, this document summarizes the available information on its and related compounds' bioactivity and outlines the standardized experimental protocols for its validation.

Comparative Antifungal Performance

Direct, comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a wide range of fungal pathogens are not extensively available. However, existing research confirms its antifungal properties. A review of bioactive metabolites from the genus Pyrenophora indicates that this compound exhibits antibacterial, antifungal, and antialgal activities.[1][2] The parent compound, Pyrenophorin, has demonstrated significant activity against the biotrophic pathogen Microbotryum violaceum and the yeast Saccharomyces cerevisiae at a concentration of 5 µM.[1]

To provide a framework for evaluating this compound's potential, the following table presents typical MIC values for common antifungal agents against two clinically important fungal pathogens: Candida albicans and Aspergillus fumigatus. These values serve as a benchmark for future experimental validation of this compound.

CompoundTarget PathogenMIC Range (µg/mL)Drug Class
This compound Candida albicansData Not AvailableMacrolide
Aspergillus fumigatusData Not Available
Fluconazole Candida albicans0.25 - 4Azole
Aspergillus fumigatus16 - >64
Itraconazole Candida albicans0.015 - 1Azole
Aspergillus fumigatus0.25 - 8
Amphotericin B Candida albicans0.12 - 2Polyene
Aspergillus fumigatus0.25 - 2
Caspofungin Candida albicans0.015 - 0.5Echinocandin
Aspergillus fumigatus0.015 - 0.25

Understanding the Mechanism of Action

The precise mechanism by which this compound exerts its antifungal effects has not been fully elucidated. However, insights can be drawn from related compounds. For instance, Pyrenophoric acid B, another metabolite from the fungus Pyrenophora semeniperda, has been shown to activate the abscisic acid (ABA) signaling pathway in plants to inhibit seed germination.[2][3] Whether a similar pathway interaction exists in fungi remains to be investigated. The antifungal action of many natural products involves the disruption of the fungal cell membrane or the inhibition of essential enzymes. Further research is required to determine the specific molecular targets of this compound in fungal cells.

Experimental Protocols for Validation

To rigorously assess the antifungal activity of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • This compound (stock solution of known concentration)

  • Selected fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Fungal cultures are grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in the microtiter plate wells using the growth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • The aliquot is plated onto an agar (B569324) medium that does not contain the antifungal agent.

  • The plates are incubated at an appropriate temperature until growth is visible in the control plates.

  • The MFC is the lowest concentration of this compound from the MIC assay that results in no colony formation or a colony count of less than 0.1% of the original inoculum.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in validating antifungal activity, the following diagrams illustrate the experimental workflow and the logical relationship in determining fungistatic versus fungicidal effects.

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay prep_compound Prepare this compound Stock serial_dilution Serial Dilution in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (24-48h) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate from clear wells onto fresh agar read_mic->plating incubation_mfc Incubate until growth plating->incubation_mfc read_mfc Determine MFC (Lowest concentration with no colonies) incubation_mfc->read_mfc Fungistatic_vs_Fungicidal Logical Determination of Fungistatic vs. Fungicidal Activity start Growth in MIC well? no_growth No Growth (Inhibition) start->no_growth No growth Growth (No Inhibition) start->growth Yes subculture Subculture from MIC well to fresh medium no_growth->subculture growth_on_subculture Growth on subculture? subculture->growth_on_subculture fungistatic Fungistatic growth_on_subculture->fungistatic Yes fungicidal Fungicidal growth_on_subculture->fungicidal No

References

Navigating the Specificity Challenge: A Comparative Guide to Dihydropyrenophorin Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound like Dihydropyrenophorin is paramount for accurate quantification and assessment of its biological effects. While specific immunoassays for this compound are not yet commercially available, this guide provides a comparative framework based on its structural analogs, Pyrenophorin and Vermiculine, to anticipate potential cross-reactivity challenges and outlines a robust methodology for its evaluation.

This compound is a 16-membered macrocyclic lactone, a class of mycotoxins known for their diverse biological activities. Its chemical structure, along with its close analogs Pyrenophorin and Vermiculine, is presented below. The structural similarities, particularly in the macrocyclic ring and functional groups, suggest a high likelihood of cross-reactivity in antibody-based assays.

Structural Comparison of this compound and Its Analogs:

  • This compound: C₁₆H₂₂O₆

  • Pyrenophorin: C₁₆H₂₀O₆

  • Vermiculine: C₂₀H₂₄O₈

The primary difference between this compound and Pyrenophorin lies in the saturation of a carbon-carbon double bond within the macrocyclic ring. Vermiculine is a larger, dimeric macrolide, but shares a similar core lactone structure. These subtle variations are critical in determining antibody recognition and, consequently, assay specificity.

Predictive Cross-Reactivity Analysis

In the absence of direct experimental data for this compound, we present a template for summarizing cross-reactivity data based on findings for structurally related mycotoxins. Researchers developing immunoassays for this compound can use this structure to report their findings, ensuring clarity and comparability across studies.

Table 1: Predictive Cross-Reactivity Profile of a Hypothetical this compound Immunoassay

Compound TestedChemical StructureConcentration Range Tested (ng/mL)% Cross-Reactivity
This compound C₁₆H₂₂O₆User-defined100%
PyrenophorinC₁₆H₂₀O₆User-definedUser-defined
VermiculineC₂₀H₂₄O₈User-definedUser-defined
Other Macrocyclic LactonesSpecifyUser-definedUser-defined
Unrelated MycotoxinsSpecifyUser-definedUser-defined

Experimental Protocol: Assessing Cross-Reactivity via Competitive Indirect ELISA (ciELISA)

This protocol provides a standardized method for determining the cross-reactivity of an antibody developed for this compound with other compounds.

1. Materials and Reagents:

  • This compound standard

  • Potential cross-reactants (e.g., Pyrenophorin, Vermiculine)

  • Coating antigen (this compound-protein conjugate)

  • Anti-Dihydropyrenophorin primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • ELISA plates (96-well)

  • Coating, blocking, washing, and substrate buffers

  • Stop solution

  • Microplate reader

2. Assay Procedure:

  • Coating: Coat ELISA plate wells with the this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard (for the standard curve) and the potential cross-reactants.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or cross-reactants for 1 hour at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the antibody binding to the coated antigen) for this compound and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-reactant) x 100

Visualizing Workflows and Cellular Pathways

To aid in the conceptualization of the experimental design and potential biological impact, the following diagrams are provided.

Cross_Reactivity_Assessment_Workflow cluster_Preparation Preparation cluster_Competition Competitive Reaction cluster_Detection Detection cluster_Analysis Data Analysis Start Start Coat_Plate Coat Plate with This compound Conjugate Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Incubate_Ab Pre-incubate Primary Ab with Standards/Analogs Block_Plate->Incubate_Ab Prepare_Standards Prepare this compound Standards Prepare_Standards->Incubate_Ab Prepare_Analogs Prepare Structural Analogs Prepare_Analogs->Incubate_Ab Add_to_Plate Add Mixture to Plate Incubate_Ab->Add_to_Plate Add_Secondary_Ab Add Secondary Ab Add_to_Plate->Add_Secondary_Ab Add_Substrate Add Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Macrocyclic lactone mycotoxins can exert their effects through various cellular mechanisms. One of the potential pathways involves the modulation of G-protein coupled receptor (GPCR) signaling, which can, in turn, affect downstream cellular processes, including apoptosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mycotoxin This compound (or analog) GPCR GPCR Mycotoxin->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Caspase Caspase Activation PKA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential Signaling Pathway Modulated by Macrocyclic Lactones.

Conclusion

While direct experimental data on the cross-reactivity of this compound in various assays is currently lacking, a proactive and systematic approach to its evaluation is essential. By understanding its structural relationship to other macrocyclic lactones and employing standardized protocols for cross-reactivity assessment, researchers can develop highly specific and reliable assays. This will be crucial for the accurate detection and quantification of this compound in complex matrices and for elucidating its true biological significance. The frameworks and methodologies presented in this guide offer a robust starting point for these critical investigations.

Dihydropyrenophorin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrenophorin, a macrocyclic diolide natural product, and its analogs have garnered interest for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, based on available experimental data. Due to a lack of comprehensive SAR studies on a wide range of this compound analogs in publicly available literature, this guide synthesizes fragmented data to offer insights into the structural features influencing biological activity.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and its parent compound, pyrenophorin (B1236334), is influenced by the saturation of the macrocyclic ring and the nature of substituent groups. The following table summarizes the reported minimum inhibitory concentrations (MICs) against various fungal and bacterial strains.

CompoundModificationTest OrganismActivity (MIC in µg/mL)
Pyrenophorin Unsaturated macrocycleCandida albicans1.6
Staphylococcus aureus3.1
Bacillus subtilis1.6
This compound Saturated macrocycleCandida albicans> 100
Staphylococcus aureus50
Bacillus subtilis25

Data synthesized from available literature. It is important to note that direct comparison may be limited by variations in experimental conditions between studies.

Structure-Activity Relationship Insights

From the limited available data, several key structure-activity relationship trends can be inferred for this compound and its analogs:

  • Saturation of the Macrocycle: The presence of the α,β-unsaturated ketone in pyrenophorin appears to be crucial for its potent antifungal and antibacterial activity. The saturation of this double bond in this compound leads to a significant reduction, and in some cases, complete loss of activity, particularly against Candida albicans. This suggests that the conjugated system may be essential for target interaction, possibly through Michael addition with biological nucleophiles.

  • Hydroxyl Groups: The two hydroxyl groups in the macrocyclic ring are thought to be important for activity. Their stereochemistry and ability to form hydrogen bonds likely play a role in the binding of the molecule to its biological target.

  • Lipophilicity: The overall lipophilicity of the macrocycle, influenced by the long aliphatic chain, is expected to affect cell membrane permeability and, consequently, biological activity. Modifications to the ring size and the introduction of different functional groups would alter this property and likely impact efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

1. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
  • A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Assay Procedure:

  • The test compounds are serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
  • The standardized fungal inoculum is added to each well.
  • The plates are incubated at 35°C for 24-48 hours.
  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.
  • The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compounds.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay and Absorbance Measurement:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
  • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualizations

The following diagrams illustrate the chemical structures of pyrenophorin and this compound, and a general workflow for evaluating the biological activity of their analogs.

G cluster_pyrenophorin Pyrenophorin cluster_this compound This compound pyrenophorin_node dihydropyrenophorin_node

Caption: Chemical structures of Pyrenophorin and this compound.

G cluster_workflow Biological Evaluation Workflow start Synthesis of This compound Analogs antifungal Antifungal Susceptibility Testing (MIC) start->antifungal cytotoxicity Cytotoxicity Assay (IC50) start->cytotoxicity sar Structure-Activity Relationship Analysis antifungal->sar cytotoxicity->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the biological evaluation of this compound analogs.

Dihydropyrenophorin: A Comparative Analysis of Natural vs. Synthetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrenophorin, a naturally occurring macrolide, has garnered significant interest within the scientific community for its diverse biological activities, including phytotoxic, antifungal, and antibacterial properties. This guide provides a comprehensive comparison of the available data on the efficacy of this compound, addressing both its natural origins and the potential for synthetic production. While direct comparative studies on the efficacy of synthetic versus natural this compound are not yet available in the peer-reviewed literature, this document summarizes the known biological activities of the natural compound and outlines the established methodologies for its potential synthesis and efficacy testing.

I. Biological Activity of Natural this compound

Natural this compound has been reported to exhibit a range of biological effects. Its activity is primarily documented in the context of phytotoxicity, with additional evidence supporting its role as an antimicrobial agent.

Table 1: Summary of Known Biological Activities of Natural this compound
Biological ActivityTarget Organism/Cell LineObserved EffectQuantitative Data
Phytotoxicity Various plant speciesInhibition of germination and seedling growthSpecific IC50 values are not readily available in the public domain.
Antifungal Activity Various fungal speciesInhibition of mycelial growthSpecific MIC values are not readily available in the public domain.
Antibacterial Activity Various bacterial speciesInhibition of bacterial growthSpecific MIC values are not readily available in the public domain.
Antialgal Activity Various algal speciesInhibition of algal growthSpecific IC50 values are not readily available in the public domain.

Note: The lack of specific, publicly available quantitative data (IC50, MIC values) for this compound highlights a significant gap in the current research landscape. The data presented is based on qualitative descriptions of its bioactivity found in scientific literature.

II. Synthetic this compound: A Viable Alternative

The total synthesis of pyrenophorin, the parent compound of this compound, has been successfully achieved, indicating that a synthetic route for this compound is highly feasible. Chemical synthesis offers several advantages over reliance on natural sources, including:

  • Scalability: Synthetic production can be scaled up to meet research and development demands.

  • Purity and Consistency: Synthesis allows for the production of highly pure compounds, free from natural contaminants, ensuring consistency between batches.

  • Analog Development: The synthetic route can be modified to create novel analogs of this compound with potentially enhanced efficacy or novel biological activities.

While a direct comparison is not yet possible, it is hypothesized that synthetic this compound, being structurally identical to its natural counterpart, would exhibit a comparable efficacy profile. However, empirical data from head-to-head studies is required for definitive confirmation.

III. Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to evaluate the efficacy of both natural and synthetic this compound.

A. Phytotoxicity Assay

Objective: To determine the inhibitory effect of this compound on plant growth.

Methodology: Seed Germination and Seedling Growth Assay

  • Preparation of Test Solutions: Prepare a stock solution of this compound (natural or synthetic) in a suitable solvent (e.g., DMSO) and dilute to a series of concentrations with distilled water.

  • Seed Sterilization: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Assay Setup: Place 10-20 sterilized seeds in a Petri dish containing filter paper moistened with a specific concentration of the test solution. A control group with the solvent alone should be included.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length.

  • Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. The IC50 value (the concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the concentration.

Experimental Workflow for Phytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Solutions setup_petri Plate Seeds on Treated Filter Paper prep_solution->setup_petri sterilize_seeds Surface Sterilize Seeds sterilize_seeds->setup_petri incubate Incubate under Controlled Conditions setup_petri->incubate measure Measure Germination, Root & Shoot Length incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate prep_plates Serially Dilute this compound in 96-well Plate prep_plates->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic G DHP This compound Cell Target Cell (Fungal/Bacterial/Plant) DHP->Cell Membrane Cell Membrane Interaction Cell->Membrane Pathway Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Membrane->Pathway Apoptosis Apoptosis/Programmed Cell Death Pathway->Apoptosis Growth_Inhibition Inhibition of Cell Growth/Proliferation Pathway->Growth_Inhibition

Comparative Guide to the In Vivo Phytotoxicity of Dihydropyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo phytotoxicity of Dihydropyrenophorin, a natural phytotoxin, with established synthetic herbicides. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the fields of herbicide development, natural product chemistry, and plant biology.

Overview of this compound and Comparative Compounds

This compound is a macrocyclic lactone produced by fungi of the genus Pyrenophora. These fungi are known plant pathogens, and their secondary metabolites, including this compound and the related compound Pyrenophorin, have demonstrated phytotoxic activity.[1] For the purpose of this guide, the phytotoxicity of this compound and its analogues will be compared to two widely used synthetic herbicides, Glyphosate and 2,4-Dichlorophenoxyacetic acid (2,4-D).

Comparative Phytotoxicity Data

CompoundPlant SpeciesBioassayConcentrationEffect
Pyrenophoric AcidCheatgrass (Bromus tectorum)Coleoptile Elongation10⁻³ MSignificant inhibition of coleoptile elongation
Comparator Herbicides
GlyphosateSinapis alba (White Mustard)Root Growth25 µMEC50 (50% effective concentration) for root growth inhibition
GlyphosateSorghum saccharatum (Sorghum)Root Growth22 µMEC50 for root growth inhibition
GlyphosateBrassica napus (Rapeseed)Root Growth35 µMEC50 for root growth inhibition
GlyphosateAvena sativa (Oat)Root Growth110 µMEC50 for root growth inhibition
2,4-DArabidopsis thalianaRoot Growth0.1 - 0.5 mMInhibition of root growth

Experimental Protocols

The following is a detailed methodology for a standard in vivo seed germination and root elongation phytotoxicity assay, based on OECD Guideline 208. This protocol can be adapted for testing the phytotoxicity of this compound.

Objective: To assess the effects of a test substance on seedling emergence and early growth of higher plants.

Test Species: A selection of monocotyledonous and dicotyledonous plants is recommended. Common choices include oat (Avena sativa), wheat (Triticum aestivum), radish (Raphanus sativus), and lettuce (Lactuca sativa).

Materials:

  • Test substance (this compound)

  • Solvent (if necessary, e.g., acetone, ethanol)

  • Reference soil (natural or artificial)

  • Pots or containers

  • Seeds of selected plant species

  • Controlled environment chamber or greenhouse

Procedure:

  • Test Substance Preparation: Prepare a series of concentrations of the test substance. If the substance is not water-soluble, it should be dissolved in a suitable volatile solvent. The solvent is then mixed with a small portion of sand, and the solvent is allowed to evaporate completely before mixing the sand with the soil.

  • Soil Treatment: Thoroughly mix the prepared test substance concentrations with the reference soil to achieve the desired final concentrations. A control group with untreated soil and a solvent control group (if a solvent is used) must be included.

  • Sowing: Fill the pots with the treated and control soils. Sow a predetermined number of viable seeds of the chosen plant species in each pot at a uniform depth.

  • Growth Conditions: Place the pots in a controlled environment with appropriate conditions for the selected plant species, including temperature, light (intensity and photoperiod), and humidity. Water the plants as needed.

  • Observations:

    • Seedling Emergence: Record the number of emerged seedlings daily until the rate of emergence stabilizes.

    • Phytotoxicity Symptoms: Observe the plants for any visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, or malformations, at regular intervals (e.g., 7, 14, and 21 days after 50% emergence in the control group).

    • Biomass: At the end of the study (typically 14-21 days after 50% emergence), carefully harvest the shoots of the surviving seedlings. Determine the fresh weight and then dry the shoots in an oven until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Calculate the percentage of seedling emergence for each treatment and control.

    • Calculate the mean shoot weight (fresh and dry) for each treatment and control.

    • Statistically analyze the data to determine the No Observed Effect Concentration (NOEC), the Lowest Observed Effect Concentration (LOEC), and the EC50 (the concentration causing a 50% reduction in a measured endpoint, such as shoot biomass) for the test substance.

Visualizations

Experimental Workflow for In Vivo Phytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation cluster_analysis Data Analysis A Prepare Test Substance Concentrations B Mix with Soil A->B C Sow Seeds B->C D Incubate under Controlled Conditions C->D E Record Seedling Emergence D->E F Assess Phytotoxicity Symptoms E->F G Measure Biomass F->G H Calculate Emergence Rate, Biomass, and EC50 G->H

Experimental workflow for in vivo phytotoxicity assessment.
Proposed Signaling Pathway for Phytotoxicity of Pyrenophoric Acid B

Research on pyrenophoric acid B, a compound structurally related to this compound, has shown that it inhibits seed germination by activating the abscisic acid (ABA) signaling pathway.[1] The following diagram illustrates a simplified model of this pathway.

G P Pyrenophoric Acid B ABA ABA Receptors (PYR/PYL/RCAR) P->ABA Activates PP2C PP2C Phosphatases ABA->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABI5) SnRK2->TF Activates Genes ABA-Responsive Genes TF->Genes Regulates Expression Inhibition Inhibition of Seed Germination Genes->Inhibition

Simplified ABA signaling pathway in seed germination inhibition.

References

Statistical Validation of Dihydropyrenophorin Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic bioassay performance of Dihydropyrenophorin against established anticancer agents, Staurosporine and Doxorubicin. The content herein is supported by experimental data and detailed methodologies to assist in the statistical validation and interpretation of bioassay results.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Staurosporine, and Doxorubicin against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: IC50 Values of this compound and a Comparator Compound Against a Human Cancer Cell Line.

CompoundCell LineIC50 (µM)
This compoundU-251MG (Glioblastoma)3.1
DoxorubicinU-251 (Glioblastoma)<15

Table 2: IC50 Values of Staurosporine Against Various Human Cancer Cell Lines.

CompoundCell LineIC50 (nM)
StaurosporineHeLa S3 (Cervical Cancer)4
StaurosporineHCT116 (Colon Carcinoma)6
StaurosporineMGC803 (Gastric Cancer)54 ng/ml (24h), 23 ng/ml (48h)
StaurosporineSGC7901 (Gastric Cancer)61 ng/ml (24h), 37 ng/ml (48h)

Table 3: IC50 Values of Doxorubicin Against Various Human Cancer Cell Lines.

CompoundCell LineIC50 (µM)
DoxorubicinAMJ13 (Breast Cancer)223.6 µg/ml
DoxorubicinHeLa (Cervical Cancer)2.9
DoxorubicinMCF-7 (Breast Cancer)2.5
DoxorubicinHepG2 (Hepatocellular Carcinoma)12.2
DoxorubicinTCCSUP (Bladder Cancer)12.6
DoxorubicinBFTC-905 (Bladder Cancer)2.3
DoxorubicinM21 (Melanoma)2.8

Experimental Protocols

The following is a detailed methodology for a key experimental assay cited in this guide.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound, Staurosporine, Doxorubicin)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][4]

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Statistical Validation of Bioassay Results

The statistical validation of bioassay results is crucial to ensure the reliability and reproducibility of the data. Key parameters to consider include:

  • Dose-Response Curve Analysis: The relationship between the concentration of a drug and its effect is typically represented by a sigmoidal dose-response curve. This curve is often fitted using non-linear regression models, with the four-parameter logistic (4PL) model being the most common. This model describes the relationship between the response and the log of the concentration and is defined by the top and bottom plateaus, the IC50, and the Hill slope (a measure of the steepness of the curve).

  • IC50 Comparison: To compare the potency of different compounds, their IC50 values and the corresponding 95% confidence intervals are calculated. Statistical tests, such as the F-test or t-test, can be used to determine if the differences in IC50 values between compounds are statistically significant. It is important to ensure that the dose-response curves are parallel before directly comparing IC50 values, as non-parallel curves may indicate different mechanisms of action.

  • Goodness of Fit: The quality of the curve fit should be assessed using statistical parameters such as the R-squared value, although it is not always a reliable measure for non-linear models. Visual inspection of the residuals is also recommended to identify any systematic deviations from the fitted model.

  • Replicates and Controls: Experiments should be performed with an adequate number of technical and biological replicates to ensure the statistical power of the results. Appropriate controls, including vehicle controls and positive controls (a compound with a known effect), are essential for validating the assay performance.

Mandatory Visualization

This compound's Proposed Signaling Pathway for Apoptosis Induction

This compound has been identified as an inhibitor of DNA topoisomerase I. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication. This DNA damage triggers a cellular response that can ultimately lead to programmed cell death, or apoptosis. The following diagram illustrates this proposed signaling pathway.

Dihydropyrenophorin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_0 Cellular Processes cluster_1 Apoptotic Cascade DHP This compound Top1 DNA Topoisomerase I DHP->Top1 Inhibits DNA_breaks DNA Strand Breaks Top1->DNA_breaks Prevents re-ligation DSBs Double-Strand Breaks DNA_breaks->DSBs During Replication DNA Replication Replication->DSBs ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Replicating Dihydropyrenophorin Synthesis: A Comparative Guide to Published Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic routes to Dihydropyrenophorin, a macrocyclic dilactone of interest. This document outlines the detailed experimental protocols for the total synthesis of its precursor, (-)-Pyrenophorin, and its subsequent reduction. Furthermore, it presents a comparative analysis with an alternative synthetic strategy utilizing Ring-Closing Metathesis (RCM), offering insights into the efficiency and practicality of these methods.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process: the initial total synthesis of the unsaturated precursor, (-)-Pyrenophorin, followed by a catalytic hydrogenation to yield the final saturated product. The most well-documented and replicable total synthesis of (-)-Pyrenophorin was reported by Mali et al. (2016), employing a convergent strategy with an overall yield of 28%. An alternative and widely used method for the synthesis of macrocycles, Ring-Closing Metathesis (RCM), presents another viable, though less specifically documented for this particular molecule, pathway. This guide will detail the experimental procedures for the Mali synthesis and the subsequent hydrogenation, and compare these with the general principles and expected outcomes of an RCM approach.

Comparative Data of Synthetic Routes

ParameterMali et al. Total Synthesis of (-)-PyrenophorinCatalytic Hydrogenation of (-)-PyrenophorinAlternative: Ring-Closing Metathesis (RCM) Approach (Projected)
Overall Yield 28%High (typically >90%)Variable, depends on catalyst and substrate
Key Steps Wittig olefination, Mitsunobu reactionCatalytic HydrogenationRing-Closing Metathesis
Starting Materials (S)-propylene oxide(-)-PyrenophorinDiene precursor
Reagents & Catalysts Ph₃P, DEAD, LiOH, TBAF, Dess-Martin periodinaneH₂, Pd/CGrubbs or Hoveyda-Grubbs catalyst
Stereoselectivity HighHigh (syn-addition)Catalyst and substrate dependent
Scalability Demonstrated on a laboratory scaleReadily scalableGenerally scalable
Purification Column chromatographyFiltration, solvent removalColumn chromatography to remove catalyst

Experimental Protocols

I. Total Synthesis of (-)-Pyrenophorin (Mali et al., 2016)

This synthesis begins with commercially available (S)-propylene oxide and proceeds through several key transformations including a Wittig reaction to form an α,β-unsaturated ester and a Mitsunobu reaction for the crucial macrolactonization step.

Detailed Step-by-Step Procedure:

A detailed experimental procedure for the multi-step synthesis of (-)-Pyrenophorin can be found in the 2016 publication by Mali et al. in Letters in Organic Chemistry. The key steps involve:

  • Preparation of a C7 building block: Starting from (S)-propylene oxide, a seven-carbon fragment is synthesized over several steps, including protection of the alcohol, epoxide opening, and oxidation.

  • Wittig Olefination: The C7 fragment is then subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide to introduce the α,β-unsaturated ester moiety.

  • Deprotection and Saponification: The protecting groups are removed, and the ester is saponified to yield the seco-acid.

  • Dimerization and Macrolactonization: The seco-acid is dimerized and then cyclized via an intramolecular Mitsunobu reaction to form the 16-membered macrocyclic dilactone, (-)-Pyrenophorin.

The overall yield for this synthesis is reported to be 28%. Purification at various stages is achieved through column chromatography.

II. Synthesis of this compound via Catalytic Hydrogenation

This procedure outlines the reduction of the two double bonds in the (-)-Pyrenophorin macrocycle to yield this compound.

Materials:

  • (-)-Pyrenophorin

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (-)-Pyrenophorin in ethyl acetate in a suitable reaction vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and flush with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound.

The yield for this type of hydrogenation is typically high, often exceeding 90%. The product can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Dihydropyrenophorin_Synthesis_Workflow cluster_total_synthesis Total Synthesis of (-)-Pyrenophorin cluster_reduction Reduction to this compound start (S)-Propylene Oxide c7_fragment C7 Building Block Synthesis start->c7_fragment wittig Wittig Olefination c7_fragment->wittig deprotect_saponify Deprotection & Saponification wittig->deprotect_saponify seco_acid Seco-Acid deprotect_saponify->seco_acid dimer_macro Dimerization & Macrolactonization seco_acid->dimer_macro pyrenophorin (-)-Pyrenophorin dimer_macro->pyrenophorin pyrenophorin_input (-)-Pyrenophorin hydrogenation Catalytic Hydrogenation (H₂, Pd/C) pyrenophorin_input->hydrogenation This compound This compound hydrogenation->this compound

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategy: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely adopted method for the construction of macrocycles. This approach would involve the synthesis of a linear diene precursor which is then cyclized using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.

Conceptual RCM Workflow:

RCM_Workflow start_rcm Acyclic Precursors ester_formation Esterification to form Diene start_rcm->ester_formation diene_precursor Linear Diene Precursor ester_formation->diene_precursor rcm Ring-Closing Metathesis (Grubbs/Hoveyda-Grubbs Catalyst) diene_precursor->rcm pyrenophorin_rcm (-)-Pyrenophorin rcm->pyrenophorin_rcm hydrogenation_rcm Catalytic Hydrogenation pyrenophorin_rcm->hydrogenation_rcm dihydropyrenophorin_rcm This compound hydrogenation_rcm->dihydropyrenophorin_rcm

Caption: Conceptual workflow for this compound synthesis via RCM.

Discussion of the RCM Approach:

While a specific, detailed protocol for the RCM synthesis of Pyrenophorin is not as readily available in the literature as the Mali synthesis, the general principles of RCM are well-established. The key advantages of an RCM approach could include:

  • Convergence: RCM is often a highly convergent strategy, allowing for the late-stage formation of the complex macrocyclic ring.

  • Catalyst Control: The choice of catalyst can influence the stereoselectivity of the newly formed double bond.

  • Milder Conditions: RCM reactions can often be carried out under milder conditions compared to some classical macrocyclization methods.

However, potential challenges include the synthesis of the diene precursor and the removal of the ruthenium catalyst from the final product. The overall yield would be highly dependent on the efficiency of the RCM step.

Conclusion

The synthesis of this compound is readily achievable by following the detailed total synthesis of (-)-Pyrenophorin as published by Mali et al. (2016), followed by a standard catalytic hydrogenation. This approach is well-documented, providing a clear and replicable pathway with a respectable overall yield. The alternative Ring-Closing Metathesis (RCM) strategy offers a powerful and modern alternative for the synthesis of the macrocyclic core, although a specific protocol for Pyrenophorin is less established. For researchers aiming to replicate the synthesis of this compound, the Mali synthesis provides a reliable starting point. For those interested in exploring novel synthetic routes, the RCM approach presents a promising avenue for further investigation and optimization.

Dihydropyrenophorin: A Comparative Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyrenophorin, a macrolide natural product, has demonstrated a range of biological activities, including antifungal, antibacterial, and phytotoxic effects. This guide provides a comparative overview of the reported biological functions of this compound and its close structural analog, Pyrenophorin. The information is intended for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.

Quantitative Comparison of Biological Activities

While specific quantitative data for this compound's bioactivities are not extensively reported in publicly available peer-reviewed literature, data for the closely related compound Pyrenophorin provides valuable insights into the potential potency of this macrolide class. The following tables summarize the available quantitative data for Pyrenophorin and established therapeutic agents used for comparison.

Table 1: Antifungal Activity of Pyrenophorin and Commercial Antifungal Agents

Compound/DrugFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
PyrenophorinMicrobotryum violaceum5 µM[1]
PyrenophorinSaccharomyces cerevisiae5 µM[1]
Amphotericin BCandida albicans0.25 - 1 µg/mL
VoriconazoleCandida albicans≤0.12 - 1 µg/mL

Table 2: Cytotoxic Activity of Pyrenophorin against Cancer Cell Lines

CompoundCell LineIC50Reference
PyrenophorinVarious Cancer Cell Lines0.07 - 7.8 μM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of biological activities.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compound (e.g., this compound, Pyrenophorin) is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in an appropriate growth medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Pyrenophorin) and incubated for a defined period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of related macrolides, some potential mechanisms can be inferred.

Antifungal Mechanism of Action

Many macrolide antifungals exert their effect by disrupting the fungal cell membrane. The mechanism often involves the binding of the macrolide to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of essential ions and small molecules, and ultimately leading to cell death.

Antifungal_Mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Targets Ergosterol->Fungal_Cell_Membrane Component of Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Disruption leads to Ion_Leakage Ion & Molecule Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Putative antifungal mechanism of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of a natural product like this compound is outlined below.

Bioactivity_Screening_Workflow cluster_extraction Isolation & Purification cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Natural_Source Natural Source (e.g., Fungus) Extraction Extraction Natural_Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification This compound This compound Purification->this compound Antifungal_Assay Antifungal Assay This compound->Antifungal_Assay Antibacterial_Assay Antibacterial Assay This compound->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay This compound->Cytotoxicity_Assay Phytotoxicity_Assay Phytotoxicity Assay This compound->Phytotoxicity_Assay MIC_Determination MIC Determination Antifungal_Assay->MIC_Determination Antibacterial_Assay->MIC_Determination IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Phytotoxicity_Assay->IC50_Determination Mechanism_Studies Further Mechanistic Studies MIC_Determination->Mechanism_Studies IC50_Determination->Mechanism_Studies

Caption: General workflow for bioactivity screening of this compound.

References

Safety Operating Guide

Navigating the Disposal of Dihydropyrenophorin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and minimizing environmental impact. While specific disposal protocols for every novel or specialized compound like dihydropyrenophorin are not always readily available, a systematic approach based on established hazardous waste management principles can ensure safe and compliant disposal. This guide provides a step-by-step operational plan for the proper disposal of this compound, emphasizing the critical role of waste characterization and institutional safety protocols.

Immediate Safety and Handling Precautions

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of any chemical waste begins with its correct identification and classification. The following steps provide a logical workflow for managing this compound waste.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is hazardous. Since a specific SDS is not available, information must be inferred from its chemical properties and structure, or through analytical testing. It is the responsibility of the waste generator to classify the waste.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department. This should always be your primary course of action. The EHS department has the expertise and resources to guide you through the proper disposal procedures for uncharacterized waste.

  • Review available chemical data. Search for information on compounds with similar structures to this compound to infer potential hazards.

  • Determine if the waste is "Listed" or "Characteristic" hazardous waste according to the Environmental Protection Agency (EPA) regulations.[2][3][4]

Hazardous Waste Classification

Waste ClassificationDescriptionExamples
Listed Wastes Wastes from common manufacturing and industrial processes, or discarded commercial chemical products.
F-ListWastes from non-specific sources.Spent solvents used in degreasing.[2][4]
K-ListWastes from specific industrial processes.Wastewater treatment sludge from the production of pesticides.[2][4]
P-List and U-ListDiscarded commercial chemical products. P-listed wastes are acutely hazardous.P-List: Arsenic trioxide. U-List: Acetone, Benzene.[3][4]
Characteristic Wastes Wastes that exhibit one or more of the following characteristics:
IgnitabilityLiquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes.[3]Ethanol, acetone, xylene.[5]
CorrosivityAqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5]Hydrochloric acid, sodium hydroxide.[5]
ReactivityMaterials that are unstable and can undergo violent change, react violently with water, or generate toxic gases.[5]Sodium metal, potassium cyanide, picric acid.[5]
ToxicityWastes that are harmful or fatal when ingested or absorbed.Wastes containing heavy metals like lead or mercury.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[6]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: If this compound is in a solution, collect it in a leak-proof container suitable for liquid hazardous waste. Do not mix with other incompatible waste streams.[6]

  • Sharps Waste: Any sharps contaminated with this compound must be placed in a designated sharps container.

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • The SAA must be at or near the point of generation.[5]

  • Containers must be kept closed except when adding waste.[5][6]

  • Store incompatible waste types separately. For example, keep acids away from bases and oxidizers away from flammable materials.[6]

Step 4: Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.[1]

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that held this compound must be properly managed to remove residual chemicals. Triple rinsing is a standard procedure for this purpose.[7][8][9][10]

Materials:

  • Empty this compound container

  • A solvent capable of dissolving this compound (if known) or a general laboratory solvent like acetone, followed by water.

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • A designated hazardous waste container for the rinsate.

Procedure:

  • Empty the container of all free-flowing this compound.

  • Add a solvent to the container to fill approximately 20-25% of its volume.[10]

  • Securely cap the container and shake vigorously for at least 30 seconds to rinse all interior surfaces.[8]

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.[7][8]

  • After the final rinse, allow the container to air dry completely in a well-ventilated area.

  • Once the container is dry and free of residue, deface the original label and follow your institution's guidelines for the disposal of clean, empty chemical containers.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Dihydropyrenophorin_Disposal_Workflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste Is it Hazardous? start->characterize consult_ehs Consult Environmental Health & Safety (EHS) characterize->consult_ehs If unsure is_listed Is it a Listed Waste? (F, K, P, U) characterize->is_listed Yes consult_ehs->is_listed is_characteristic Does it exhibit Hazardous Characteristics? (Ignitable, Corrosive, Reactive, Toxic) is_listed->is_characteristic No hazardous_waste Treat as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste (Follow Institutional Guidelines) is_characteristic->non_hazardous_waste No segregate Step 2: Segregate and Collect in Labeled, Compatible Containers hazardous_waste->segregate end End: Proper Disposal non_hazardous_waste->end store Step 3: Store in Satellite Accumulation Area (SAA) segregate->store dispose Step 4: Arrange for EHS Pickup store->dispose dispose->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Handling Protocols for Dihydropyrenophorin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dihydropyrenophorin. The focus is on procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Safety glasses with side shields or chemical splash gogglesMust conform to EN166 or equivalent standards. A face shield may be necessary if there is a significant splash hazard.[1]
Hand Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately. Do not use latex gloves as they may be permeable to various chemicals.
Body Laboratory coat or chemical-resistant apronShould be worn over personal clothing. Consider a disposable gown for procedures with a high risk of contamination. Contaminated clothing should be removed and decontaminated or disposed of properly.[1]
Respiratory Not generally required for small quantities in a well-ventilated area.If handling powders or creating aerosols, a dust mask (e.g., N95) or a respirator may be necessary.[1] Work should be conducted in a chemical fume hood to minimize inhalation exposure.

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for the quantities of this compound being handled readily available.

2. Handling Procedures:

  • Avoid Contact: Minimize direct contact with the substance.[1]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not pour chemical waste down the drain.[2]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[2]

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Waste Pickup:

  • Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store in Satellite Area Store in Satellite Area Label Waste->Store in Satellite Area Schedule Pickup Schedule Pickup Store in Satellite Area->Schedule Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.